4-Bromo-3-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJHOZLNFXSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449794 | |
| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-97-4 | |
| Record name | 4-bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)quinoline
CAS Number: 590371-97-4
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogues and general principles of quinoline chemistry to present its physicochemical properties, potential synthetic routes, and plausible biological activities.
Physicochemical Properties
Quantitative data for this compound and related compounds are summarized below. It is important to note that while the CAS number is confirmed, other specific experimental data for the title compound are scarce. Therefore, data for analogous compounds are provided for comparison.
| Property | This compound | 4-Bromo-2-(trifluoromethyl)quinoline | 6-Bromo-2-(trifluoromethyl)-4-quinolinol |
| CAS Number | 590371-97-4 | 18706-25-7 | 1701-22-0 |
| Molecular Formula | C10H5BrF3N | C10H5BrF3N | C10H5BrF3NO |
| Molecular Weight | 276.05 g/mol | 276.05 g/mol | 292.05 g/mol |
| Appearance | Solid (predicted) | Solid | Solid |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound via Gould-Jacobs Reaction
This proposed multi-step synthesis involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent decarboxylation.
Step 1: Synthesis of Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate
-
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Diethyl 2-(ethoxymethylene)malonate
-
Ethanol
-
-
Protocol:
-
In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol.
-
Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate
-
Materials:
-
Diethyl 2-(((4-bromo-3-(trifluoromethyl)phenyl)amino)methylene)malonate
-
Diphenyl ether
-
-
Protocol:
-
In a high-temperature reaction vessel, suspend the product from Step 1 in diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
Ethyl 4-hydroxy-3-(trifluoromethyl)quinoline-2-carboxylate
-
Aqueous sodium hydroxide
-
Hydrochloric acid
-
-
Protocol:
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate hydrolysis of the ester.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with concentrated hydrochloric acid to induce decarboxylation.
-
The final product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the pharmacological profile of the quinoline core.
Anticancer Potential
Many quinoline derivatives exert their anticancer effects through the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells.[2] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis (programmed cell death). It is plausible that this compound could exhibit similar mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Plausible anticancer mechanism of action via topoisomerase inhibition.
Antimalarial Potential
Quinolines, such as chloroquine, are well-known antimalarial agents. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The structural features of this compound suggest it could potentially interfere with this pathway.
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based Assay)
This protocol describes a common method for evaluating the in vitro antimalarial activity of a compound against Plasmodium falciparum.
-
Materials:
-
Chloroquine-sensitive and/or -resistant strains of P. falciparum
-
Human red blood cells
-
Complete parasite culture medium
-
This compound (dissolved in DMSO)
-
SYBR Green I dye
-
Lysis buffer
-
96-well plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Add a synchronized culture of P. falciparum-infected red blood cells to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2) for 72 hours.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value.
-
Conclusion
This compound is a halogenated quinoline with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the known biological activities of related quinoline derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
References
An In-depth Technical Guide on the Physical Properties of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound 4-Bromo-3-(trifluoromethyl)quinoline. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science. This document compiles available quantitative data, outlines standard experimental protocols for the determination of these properties, and includes a representative synthesis workflow.
Core Physical Properties
This compound is a halogenated quinoline derivative. Its physical characteristics are crucial for understanding its behavior in chemical reactions, for purification procedures, and for its potential applications in various scientific domains.
Quantitative Data Summary
The table below summarizes the available quantitative physical data for this compound. It is important to note that while several key properties have been documented, experimental data for melting point and solubility were not available in the public domain at the time of this writing.
| Property | Value |
| Molecular Formula | C₁₀H₅BrF₃N[1] |
| Molecular Weight | 276.05 g/mol [1] |
| Density | 1.658 g/cm³[1] |
| Boiling Point | 296.017°C at 760 mmHg[1] |
| Flash Point | 132.827°C[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, the following are standard methodologies used for such characterizations of solid organic compounds.
1. Molecular Weight Determination: The molecular weight of a compound like this compound is typically confirmed using mass spectrometry. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which can then be compared to the calculated mass from its molecular formula to confirm its identity.
2. Melting Point Determination: The melting point of a solid organic compound is a key indicator of its purity. It is determined by placing a small, powdered sample of the compound in a capillary tube and heating it in a melting point apparatus. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point. A sharp melting range usually indicates a high degree of purity.
3. Boiling Point Determination: For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point at atmospheric pressure can be determined. A common method involves placing the substance in a boiling tube with a thermometer and an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, vacuum distillation is used to determine the boiling point at a reduced pressure.
4. Density Measurement: The density of a solid can be determined using a pycnometer. The pycnometer is first weighed empty, then with the solid sample, then with the solid sample and filled with a liquid of known density in which the solid is insoluble, and finally filled with only the liquid. These measurements allow for the calculation of the volume of the solid and subsequently its density.
5. Solubility Assessment: Qualitative solubility is determined by adding a small amount of the solute to a given solvent at a specific temperature and observing if it dissolves. For quantitative measurement, a saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to equilibrate. The concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by evaporating the solvent from a known volume of the saturated solution and weighing the residue. Quinoline derivatives are generally found to be soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water.
Representative Synthesis Workflow
Caption: Generalized synthesis of this compound.
References
4-Bromo-3-(trifluoromethyl)quinoline molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-3-(trifluoromethyl)quinoline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Identification
This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₅BrF₃N. Its structure features a quinoline core substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position.
IUPAC Name: this compound
CAS Number: 590371-97-4
Molecular Formula: C₁₀H₅BrF₃N
The presence of the bromine atom and the trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring system, making it a versatile building block in organic synthesis.
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization was generated using the SMILES notation: C1=CC=C2C(C(=C(C=N2)Br)C(F)(F)F)=C1.
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-3-(trifluoromethyl)quinoline, a crucial building block in medicinal chemistry and drug development. The synthesis is primarily approached through a two-step process: the formation of a 3-(trifluoromethyl)quinolin-4-ol intermediate, followed by a bromination reaction. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.
Core Synthetic Pathway
The principal strategy for the synthesis of this compound involves two key transformations:
-
Gould-Jacobs Reaction: Synthesis of the 3-(trifluoromethyl)quinolin-4-ol intermediate.
-
Bromination: Conversion of the quinolin-4-ol to the final 4-bromo product.
A visual representation of this overarching synthetic strategy is provided below.
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol
The initial and crucial step is the construction of the quinoline core with the trifluoromethyl group at the 3-position. The Gould-Jacobs reaction provides an effective method for this transformation, starting from readily available precursors.
Starting Materials
| Compound Name | Role | Supplier Notes |
| 3-(Trifluoromethyl)aniline | Aniline component | Commercially available from various chemical suppliers. |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | β-Dicarbonyl component | A key trifluoromethylated building block. |
| High-boiling point solvent (e.g., Diphenyl ether) | Reaction medium | Facilitates the high temperatures required for cyclization. |
| Acid or Base Catalyst | Catalyst | To promote condensation and cyclization. |
Experimental Protocol: Gould-Jacobs Reaction
While a specific protocol for the reaction between 3-(trifluoromethyl)aniline and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is not extensively detailed in the literature, a general procedure for the Gould-Jacobs reaction can be adapted. This would be followed by hydrolysis and decarboxylation.
-
Condensation: 3-(Trifluoromethyl)aniline is reacted with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent. The reaction is typically heated to form the enamine intermediate.
-
Cyclization: The reaction mixture is then heated to a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, yielding a quinoline derivative with substituents at positions 2 and 3.
-
Hydrolysis: The resulting ester is saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.
-
Decarboxylation: The quinoline-2-carboxylic acid is then decarboxylated, often by heating in a high-boiling point solvent, to afford the desired 3-(trifluoromethyl)quinolin-4-ol.[1]
The proposed reaction pathway for this step is illustrated below.
Step 2: Bromination of 3-(Trifluoromethyl)quinolin-4-ol
The second step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a bromine atom. This is a crucial step to arrive at the final target molecule.
Reagents
| Reagent Name | Role | Notes |
| 3-(Trifluoromethyl)quinolin-4-ol | Starting material | The product from Step 1. |
| Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅) | Brominating agent | These are common reagents for the conversion of hydroxyl groups on heterocyclic rings to bromides. POBr₃ is generally considered a safer reagent.[2][3] |
| Toluene or Xylene | Solvent | Inert, high-boiling solvents are typically used for this type of reaction.[3] |
Experimental Protocol: Bromination
A general procedure for the bromination of a quinolin-4-ol using phosphorus oxybromide is as follows:
-
Reaction Setup: 3-(Trifluoromethyl)quinolin-4-ol is dissolved or suspended in a high-boiling inert solvent such as toluene or xylene in a reaction flask equipped with a reflux condenser.
-
Addition of Brominating Agent: An excess of phosphorus oxybromide (POBr₃) is added to the mixture.[3]
-
Heating: The reaction mixture is heated to a high temperature, typically in the range of 110-160°C, and refluxed until the reaction is complete, which can be monitored by the cessation of hydrogen bromide (HBr) gas evolution.[3]
-
Work-up: After cooling, the reaction mixture is carefully quenched, for instance, by pouring it onto ice. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization to yield this compound.
The chemical transformation for the bromination step is depicted below.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
The Advent and Evolution of Trifluoromethylated Quinolines: A Technical Guide for Researchers
An in-depth exploration of the discovery, historical development, and modern applications of trifluoromethylated quinolines in scientific research and drug development. This guide provides a comprehensive overview of key synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this important class of molecules.
The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in medicinal chemistry and materials science. This is due to the unique electronic properties conferred by the fluorine atoms, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to the quinoline scaffold—a privileged structure in drug discovery—the trifluoromethyl group has given rise to a plethora of compounds with profound biological activities. This technical guide delves into the discovery and history of trifluoromethylated quinolines, presenting key data, detailed experimental protocols, and visualizations of their mechanisms of action.
A Historical Trajectory: From Early Fluorine Chemistry to Modern Pharmaceuticals
The journey of trifluoromethylated quinolines is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, methyl fluoride, was reported in 1835, the early 20th century saw the development of key reactions that enabled the introduction of fluorine into aromatic systems. The Schiemann reaction, discovered in 1927, provided a method for synthesizing fluoroaromatic compounds from diazonium salts. Shortly after, in the 1890s, the Swarts reaction was developed, which allowed for the conversion of benzotrichlorides to benzotrifluorides using antimony trifluoride, paving the way for the creation of trifluoromethyl-substituted aromatic compounds.
While a definitive "first" synthesis of a trifluoromethylated quinoline in this early period is not prominently documented, the development of synthetic methods for both quinolines and trifluoromethylated aromatics set the stage for their eventual convergence. Classic quinoline syntheses like the Skraup-Doebner-Von Miller and Combes reactions, developed in the late 19th century, provided the foundational chemistry for constructing the quinoline core.[1][2]
The mid-20th century marked a significant turning point with the burgeoning interest in fluorinated compounds in medicinal chemistry. A notable early example of a trifluoromethylated quinoline in the scientific literature is the synthesis of 2-(trifluoromethyl)quinoline. One established method involves the condensation of an aniline with an α,β-unsaturated trifluoromethyl ketone.
A landmark in the history of trifluoromethylated quinolines is the development of the antimalarial drug mefloquine in the 1970s. This event underscored the therapeutic potential of this class of compounds and spurred further research into their synthesis and biological evaluation.
Quantitative Biological Data of Trifluoromethylated Quinolines
The trifluoromethyl group's ability to enhance biological activity is evident in the numerous studies reporting the potent anticancer effects of these quinoline derivatives. The following table summarizes the in vitro cytotoxicity of a selection of trifluoromethylated quinolines against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | A549 (Lung) | MTT Assay | 14.14 |
| Fluorinated quinoline analogue 6a | MDA-MB-468 (Breast) | MTT Assay | 4.0 |
| Fluorinated quinoline analogue 6a | MCF7 (Breast) | MTT Assay | 10.5 |
| Fluorinated quinoline analogue 6b | MDA-MB-468 (Breast) | MTT Assay | 5.0 |
| Fluorinated quinoline analogue 6b | MCF7 (Breast) | MTT Assay | 11.0 |
| Fluorinated quinoline analogue 6d | MDA-MB-468 (Breast) | MTT Assay | 2.5 |
| Fluorinated quinoline analogue 6f | MDA-MB-468 (Breast) | MTT Assay | 2.5 |
| 3-(3-(Trifluoromethyl)phenyl)quinoline | - | - | - |
Note: The specific assay type for the last entry was not detailed in the source material.
Key Signaling Pathway: HDAC1 Inhibition and Apoptosis
A compelling example of a trifluoromethylated quinoline's mechanism of action is the inhibition of Histone Deacetylase 1 (HDAC1) by the compound FKL117, leading to apoptosis in cervical cancer cells. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC1 results in hyperacetylation of histones, leading to the expression of tumor suppressor genes like p53 and cell cycle inhibitors like p21. This, in turn, can trigger the intrinsic apoptotic pathway.
Experimental Protocols
Synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline
This protocol is adapted from a known procedure for the synthesis of a key intermediate used in the preparation of various trifluoromethylated quinoline derivatives.[3]
Materials:
-
2-Bromoaniline
-
Ethyl trifluoroacetoacetate
-
Phosphoryl bromide (POBr3)
Procedure:
-
Cyclization: The synthesis begins with the cyclization of 2-bromoaniline with ethyl trifluoroacetoacetate. This reaction chemoselectively affords 8-bromo-2-trifluoromethyl-4-quinolone.
-
Bromination: The resulting 8-bromo-2-trifluoromethyl-4-quinolone is then treated with phosphoryl bromide (POBr3). This step introduces a second bromine atom at the 4-position of the quinoline ring, yielding the final product, 4,8-dibromo-2-(trifluoromethyl)quinoline.[3]
Note: This is a generalized description. For precise reaction conditions, including temperatures, reaction times, and purification methods, it is crucial to consult the original literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of trifluoromethylated quinoline compounds on cancer cell lines.[4][5]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO). Incubate the plates for 24-72 hours.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[4][5]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of trifluoromethylated quinolines.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 3-(trifluoromethyl)quinoline. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position, combined with the inherent electronic properties of the quinoline nucleus, dictates a specific regioselectivity and reactivity profile. This document outlines the theoretical basis for predicting substitution patterns, provides detailed hypothetical and generalized experimental protocols for key EAS reactions, and presents expected quantitative data in a structured format. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and functionalization of novel quinoline-based compounds for applications in medicinal chemistry and materials science.
Introduction: Electronic Effects and Predicted Regioselectivity
Quinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution reactions carried out in acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, primarily at the 5- and 8-positions, which are electronically the most favored.[1][2]
The introduction of a trifluoromethyl (-CF3) group at the 3-position further influences the reactivity and regioselectivity of the quinoline system. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive effect (-I).[3] This effect deactivates the entire quinoline ring system, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted quinoline.
The deactivating effect of the -CF3 group is most pronounced on the pyridine ring, where it is directly attached. Its influence on the carbocyclic ring diminishes with distance. Therefore, the carbocyclic ring remains the preferred site for electrophilic attack. Based on the established directing effects in quinoline chemistry, electrophilic substitution on 3-(trifluoromethyl)quinoline is predicted to occur predominantly at the 5- and 8-positions . The overall reaction rates are expected to be significantly slower than those for unsubstituted quinoline, likely requiring forcing reaction conditions.
The logical workflow for predicting the outcome of electrophilic aromatic substitution on 3-(trifluoromethyl)quinoline is outlined in the diagram below.
Caption: Logical workflow for predicting regioselectivity.
Key Electrophilic Aromatic Substitution Reactions
This section details the predicted outcomes and generalized experimental protocols for nitration, halogenation, and Friedel-Crafts acylation on 3-(trifluoromethyl)quinoline.
Nitration
Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO2) group onto the aromatic ring. For 3-(trifluoromethyl)quinoline, nitration is expected to yield a mixture of 5-nitro- and 8-nitro-3-(trifluoromethyl)quinoline.
| Product Name | Position of Substitution | Predicted Yield Range (%) | Isomer Ratio (5-nitro : 8-nitro) |
| 5-Nitro-3-(trifluoromethyl)quinoline | 5 | 40-60 (total) | ~1:1 |
| 8-Nitro-3-(trifluoromethyl)quinoline | 8 |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice-water bath.
-
Addition of Substrate: Slowly add 3-(trifluoromethyl)quinoline (1.0 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Formation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (e.g., 2 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)quinoline in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the 5- and 8-nitro isomers.
Halogenation (Bromination)
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the quinoline ring. Bromination is a representative example and is expected to produce 5-bromo- and 8-bromo-3-(trifluoromethyl)quinoline.
| Product Name | Position of Substitution | Predicted Yield Range (%) | Isomer Ratio (5-bromo : 8-bromo) |
| 5-Bromo-3-(trifluoromethyl)quinoline | 5 | 50-70 (total) | Variable, may favor the 5-isomer |
| 8-Bromo-3-(trifluoromethyl)quinoline | 8 |
-
Reaction Setup: Dissolve 3-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane in a round-bottom flask.
-
Addition of Brominating Agent: Slowly add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq.) or a solution of bromine (1.1 eq.) in the reaction solvent. The addition should be done portion-wise or dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up: If using sulfuric acid, pour the mixture onto ice. If using an organic solvent, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography or recrystallization to isolate the bromo-substituted products.
Friedel-Crafts Acylation
Friedel-Crafts reactions are generally difficult to perform on quinoline due to the Lewis basicity of the nitrogen atom, which complexes with the Lewis acid catalyst.[4] This deactivates the ring system even further. For the highly deactivated 3-(trifluoromethyl)quinoline, a standard Friedel-Crafts acylation is expected to be very challenging and may not proceed under typical conditions. Intramolecular Friedel-Crafts reactions (cyclizations) are more likely to be successful.[5][6]
| Product Name | Position of Substitution | Predicted Yield Range (%) | Notes |
| 5-Acyl-3-(trifluoromethyl)quinoline | 5 | <10 or no reaction | Intermolecular reaction is highly challenging due to severe deactivation. |
| 8-Acyl-3-(trifluoromethyl)quinoline | 8 | <10 or no reaction |
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong Lewis acid catalyst like aluminum chloride (AlCl3) (2.0-3.0 eq.) in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add an acyl halide (e.g., acetyl chloride) (1.5 eq.). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add 3-(trifluoromethyl)quinoline (1.0 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Conditions: The reaction may require elevated temperatures (reflux) and prolonged reaction times (24-48 hours) due to the deactivated nature of the substrate.
-
Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction, Drying, and Concentration: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purification: If any product is formed, it would be purified by column chromatography.
Experimental Workflows and Logical Relationships
The general workflow for conducting and analyzing an electrophilic aromatic substitution on 3-(trifluoromethyl)quinoline is depicted below.
Caption: General experimental workflow for EAS.
Conclusion
The electrophilic aromatic substitution of 3-(trifluoromethyl)quinoline is a challenging yet synthetically valuable transformation. The strong deactivating nature of the trifluoromethyl group necessitates more forcing reaction conditions compared to unsubstituted quinoline. The regioselectivity is predicted to favor substitution at the 5- and 8-positions of the carbocyclic ring, in line with the established reactivity patterns of the quinolinium ion. The generalized protocols and predicted outcomes presented in this guide serve as a robust starting point for the development of specific synthetic methodologies for novel trifluoromethyl-substituted quinoline derivatives. Further experimental validation is required to precisely determine the yields and isomer ratios for these reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-3-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, synthetic methodologies, and potential applications, with a focus on data relevant to research and development.
Core Compound Information
This compound is a halogenated quinoline derivative with the chemical formula C₁₀H₅BrF₃N. Its structure, featuring both a bromine atom and a trifluoromethyl group on the quinoline scaffold, makes it a versatile reagent in organic synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive handle for various cross-coupling reactions.
Commercial Availability
This compound (CAS No. 590371-97-4) is commercially available from a range of chemical suppliers. The purity levels and available quantities vary, allowing for procurement for both small-scale research and larger-scale development projects. A summary of representative suppliers is provided below.
| Supplier | CAS Number | Purity | Available Quantities |
| Aaron Chemicals | 590371-97-4 | 95% | 100mg, 250mg |
| GIHI CHEMICALS CO.,LIMITED | 590371-97-4 | >99% | Inquire for details |
| BLD Pharm | 590371-97-4 | Inquire for details | Inquire for details |
| ZHIYUAN HIGH TECH INDUSTRY co.,ltd | 590371-97-4 | 98% | Inquire for details |
| Hangzhou Fluoro Pharmaceutical Co., Ltd. | 590371-97-4 | >98% | Inquire for details |
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below, based on data from various suppliers.
| Property | Value |
| Molecular Formula | C₁₀H₅BrF₃N |
| Molecular Weight | 276.05 g/mol |
| CAS Number | 590371-97-4 |
| Appearance | Inquire with supplier |
| Purity | ≥95% (Varies by supplier) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multi-step reaction sequences. While specific proprietary methods may be employed by commercial suppliers, general synthetic strategies for related quinoline derivatives can be adapted. Two common methods for the construction of the quinoline core are the Pfitzinger reaction and the Skraup synthesis.
Representative Synthetic Protocol: Pfitzinger-type Reaction
A plausible synthetic route to this compound could involve a Pfitzinger-type condensation reaction. This would typically start from a substituted aniline and a β-ketoester containing the trifluoromethyl group, followed by bromination.
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol
-
Reactants: 2-Aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate.
-
Procedure:
-
A mixture of 2-aminobenzoic acid and ethyl 4,4,4-trifluoroacetoacetate is heated in a suitable high-boiling solvent (e.g., Dowtherm A) or under neat conditions.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to afford 3-(trifluoromethyl)quinolin-4-ol.
-
Step 2: Bromination to this compound
-
Reactants: 3-(Trifluoromethyl)quinolin-4-ol and a brominating agent (e.g., phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃)).
-
Procedure:
-
3-(Trifluoromethyl)quinolin-4-ol is treated with an excess of the brominating agent, either neat or in a high-boiling inert solvent.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the mixture is carefully poured onto crushed ice to quench the excess brominating agent.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
An In-depth Technical Guide to the Chemical Stability and Storage of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of 4-Bromo-3-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available stability data specific to this compound, this document outlines recommended storage conditions based on safety data sheets and general chemical principles for related halogenated and trifluoromethylated quinolines. Furthermore, it details robust experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability, potential degradation pathways, and to develop stability-indicating analytical methods.
Recommended Storage and Handling
Proper storage is paramount to maintain the integrity and purity of this compound. Based on available safety data sheets and the general reactivity of similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Some sources suggest refrigeration (2-8°C) for long-term storage.[1]
-
Light: Protect from light. Use amber glass vials or light-proof containers to prevent photodegradation.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Keep containers tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrF₃N | [4] |
| Molecular Weight | 276.05 g/mol | [4] |
| Boiling Point | 296.017 °C at 760 mmHg | [4] |
| Density | 1.658 g/cm³ | [4] |
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation, or stress testing, is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[3] The following sections detail experimental protocols for subjecting this compound to various stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[5]
Experimental Protocols
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Heat the solution at 60°C for up to 7 days.[6] Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Maintain the solution at room temperature for up to 7 days. Withdraw and neutralize aliquots as described for acidic hydrolysis, using 0.1 N HCl.
-
Neutral Hydrolysis: Mix equal volumes of the stock solution with purified water. Heat the solution at 60°C for up to 7 days. Withdraw aliquots at the specified time intervals.
Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature for up to 7 days, protected from light.[6] Withdraw aliquots at appropriate time intervals.
Transfer a sample of the solid compound into a suitable container and expose it to a dry heat of 60-80°C for up to 7 days.[1][6] For solution-state thermal stability, heat the stock solution at 60-80°C. Withdraw samples at specified time points.
Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark under the same temperature conditions.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with a suitable buffer, e.g., phosphate or acetate) in a gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis spectral analysis of the parent compound. |
| Injection Volume | 10 µL |
The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and structure.
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner.
Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 7 days | 60°C | Data to be generated | Data to be generated |
| Basic Hydrolysis | 0.1 N NaOH | 7 days | Room Temp. | Data to be generated | Data to be generated |
| Neutral Hydrolysis | Water | 7 days | 60°C | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 7 days | Room Temp. | Data to be generated | Data to be generated |
| Thermal (Solid) | Dry Heat | 7 days | 80°C | Data to be generated | Data to be generated |
| Thermal (Solution) | Heat | 7 days | 80°C | Data to be generated | Data to be generated |
| Photolytic (Solid) | 1.2 million lux hours | Ambient | Data to be generated | Data to be generated | |
| Photolytic (Solution) | 1.2 million lux hours | Ambient | Data to be generated | Data to be generated |
Chromatographic Data Summary
| Analyte | Retention Time (min) | Relative Retention Time | Peak Purity |
| This compound | Data to be generated | 1.00 | Data to be generated |
| Degradant 1 | Data to be generated | Data to be generated | Data to be generated |
| Degradant 2 | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aryl-3-(Trifluoromethyl)quinolines from 4-Bromo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines substituted with a trifluoromethyl group are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of 4-aryl-3-(trifluoromethyl)quinolines is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these compounds from a 4-bromo-3-(trifluoromethyl)quinoline precursor, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Alternative palladium-catalyzed methods such as Stille, Heck, and Ullmann couplings are also discussed as potential synthetic routes.
Data Presentation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds between aryl halides and organoboron compounds. The following table summarizes representative yields for the synthesis of 4-aryl-3-(trifluoromethyl)quinolines from this compound using various arylboronic acids, based on optimized conditions for analogous heterocyclic systems.[1][2]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)quinoline | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-(trifluoromethyl)quinoline | 80-90[2] |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-3-(trifluoromethyl)quinoline | 82-92[1] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)quinoline | 70-80[1] |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-3-(trifluoromethyl)quinoline | 65-75[1] |
| 6 | Naphthylboronic acid | 4-(Naphthyl)-3-(trifluoromethyl)quinoline | 80-85[2] |
Experimental Protocols
Primary Method: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction for the arylation of this compound.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-3-(trifluoromethyl)quinoline.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the construction of complex molecular scaffolds.[3][5] 4-Bromo-3-(trifluoromethyl)quinoline is a key building block in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the bromide.[2][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[5]
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These data are compiled based on typical outcomes for structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Water (4:1) | 100 | 12-24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/THF/Water | 80 | 5-10 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Water (4:1) | 100 | 12-24 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/Water (4:1) | 80-90 | 4-12 | 70-80 |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound with an arylboronic acid, utilizing common palladium catalyst systems.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid using Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.[6]
-
Add the solvent mixture (Toluene/Water, 4:1 v/v) to the flask. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][7]
-
Purify the crude product by column chromatography on silica gel to afford the pure product.[6][7]
Protocol 2: Procedure using Pd(dppf)Cl₂ in Dioxane
This protocol outlines a method using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in an aqueous dioxane system, which is often effective for a broad range of substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[6]
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[6]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).[6]
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with ethyl acetate and water.[6]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Heck Coupling Reaction with 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 4-Bromo-3-(trifluoromethyl)quinoline as the aryl halide substrate. The trifluoromethyl group on the quinoline scaffold is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of substituted alkenes from unsaturated halides.[3][4] This reaction is instrumental in creating complex molecular architectures for drug discovery and materials science.[5][6]
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction is a versatile and widely used method for the vinylation of aryl or vinyl halides.[3][7][8] The reaction typically involves an unsaturated halide, an alkene, a palladium catalyst, and a base.[4][9] The catalytic cycle proceeds through a Pd(0)/Pd(II) pathway, which includes oxidative addition, migratory insertion, and β-hydride elimination steps.[3][10][11][12] The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.[13]
The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the oxidative addition step of the catalytic cycle, potentially leading to higher reactivity compared to electron-rich aryl halides.[14]
Reaction Scheme
A general scheme for the Heck coupling of this compound with a generic alkene is presented below:
Caption: General Heck coupling reaction scheme.
Experimental Protocols
This section provides detailed protocols for the Heck coupling reaction of this compound with two representative alkenes: styrene and ethyl acrylate.
Protocol 1: Heck Coupling with Styrene
Objective: To synthesize 4-styryl-3-(trifluoromethyl)quinoline.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 eq) followed by styrene (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Heck Coupling with Ethyl Acrylate
Objective: To synthesize ethyl (E)-3-(3-(trifluoromethyl)quinolin-4-yl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Reflux condenser and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and Palladium(II) acetate (0.03 mmol, 3 mol%) in anhydrous acetonitrile (10 mL).[15]
-
Add Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%) to the solution.
-
Add potassium carbonate (2.0 mmol, 2.0 eq) and ethyl acrylate (1.5 mmol, 1.5 eq).[15]
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (10 mL).[15]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound based on general literature for similar aryl bromides. Actual yields may vary depending on the specific reaction setup and purity of reagents.
Table 1: Reaction Conditions and Yields for Heck Coupling with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMAc | 120 | 16 | 80-90 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Toluene | 110 | 12 | 90-98 |
Table 2: Reaction Conditions and Yields for Heck Coupling with Ethyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2.0) | MeCN | 82 | 12 | 88-96 |
| 2 | Pd(PPh₃)₄ (5) | - | Et₃N (2.0) | Dioxane | 100 | 10 | 85-92 |
| 3 | Pd(OAc)₂ (2) | None (phosphine-free) | NBu₄OAc (2.0) | NMP | 80 | 24 | 75-85 |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[3][10][11][12]
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Heck coupling reaction.
Caption: General experimental workflow.
Logical Relationship of Components
This diagram shows the relationship between the key components of the Heck reaction.
References
- 1. chemijournal.com [chemijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 5. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. benchchem.com [benchchem.com]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic organic chemistry.[1] This transformation is particularly valuable in pharmaceutical and materials science research for synthesizing aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethyl)quinoline, an electron-deficient heterocyclic substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group and the quinoline nitrogen atom presents specific challenges that necessitate careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[1]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are crucial for promoting the reaction, especially with electron-deficient substrates.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical to avoid decomposition of base-sensitive substrates.[3]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Amine: A wide variety of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of substrates analogous to this compound. These conditions can serve as a starting point for optimization.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 92 |
| 4 | 6-Bromoquinoline | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 5 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 16 | 78 |
This table is a compilation of representative data from various sources for analogous substrates and should be used as a guideline for reaction optimization.[4]
Experimental Protocol: General Procedure
General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base and the amine to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-(trifluoromethyl)quinoline derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline - Google Patents [patents.google.com]
- 3. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 4-Bromo-3-(trifluoromethyl)quinoline with Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives containing a trifluoromethyl (-CF3) group are of significant interest in medicinal chemistry and drug discovery. The -CF3 group can enhance crucial molecular properties such as metabolic stability, lipophilicity, and bioavailability, making these compounds attractive for therapeutic development.[1][2][3] The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] This reaction is particularly valuable for synthesizing complex molecules under mild conditions.[5]
These application notes provide a detailed protocol for the palladium-catalyzed Sonogashira coupling of 4-Bromo-3-(trifluoromethyl)quinoline with various terminal alkynes. The resulting 4-alkynyl-3-(trifluoromethyl)quinoline scaffolds are key intermediates for developing novel therapeutic agents, including potent PI3K/mTOR dual inhibitors for cancer therapy.[6]
Data Presentation: Representative Sonogashira Couplings of Bromo-Trifluoromethyl-Quinolines
The following table summarizes reaction conditions and yields for the Sonogashira coupling of various bromo-trifluoromethyl-quinoline substrates with terminal alkynes, providing a comparative overview of expected outcomes.
| Substrate | Alkyne | Catalyst System (mol%) | Base / Solvent | Temperature & Time | Yield (%) | Reference |
| 6-Bromo-2-aryl-4-(trifluoromethyl)quinolines | Phenylacetylene | Pd(OAc)₂ (5), PPh₃ (10) | Et₃N | 80 °C, 8-12 h | 42-88 | [7] |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5), CuI (5) | Et₃N / THF | RT, 6 h | Quantitative (bis-alkynylated) | [8] |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (2.5), CuI (5) | Et₃N / THF | RT, 6 h | 95 (bis-alkynylated) | [8] |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (2.5), CuI (5) | Et₃N / THF | RT, 6 h | 98 (bis-alkynylated) | [8] |
Experimental Protocol
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol% or Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 eq.)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 80 °C).[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrochloride salt and other water-soluble impurities.[9]
-
Separate the organic layer and wash it with brine.
-
Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkynyl-3-(trifluoromethyl)quinoline product.[9]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Sonogashira coupling protocol.
Caption: Workflow for the Sonogashira cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3-(trifluoromethyl)quinoline with various arylboronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The protocols outlined below are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.[1][2][3]
Data Presentation: Recommended Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is contingent on the judicious selection of catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, careful optimization is key. The presence of the electron-withdrawing trifluoromethyl group can facilitate the initial oxidative addition step.[4] Below is a summary of recommended starting conditions derived from successful couplings of analogous heterocyclic bromides.[1][2][3]
| Component | Condition 1 (General Purpose) | Condition 2 (For Challenging Couplings) | Condition 3 (Microwave Assisted) |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2.5 mol%) | XPhos Pd G2 (2.5 mol%) |
| Ligand | - | XPhos (5 mol%) | XPhos (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | K₂CO₃ (2.0 eq.) |
| Solvent System | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | EtOH/H₂O (4:1) |
| Temperature | 100 °C | 100-110 °C | 135 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 20-40 minutes |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (see table above)
-
Ligand (if required)
-
Base (see table above)
-
Anhydrous, degassed solvent (see table above)
-
Degassed water
-
Schlenk flask or microwave vial
-
Reflux condenser (for conventional heating)
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up
-
Silica gel for column chromatography
Procedure (Conventional Heating):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water, 4:1) to the flask via syringe.
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure thorough degassing.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas. If a ligand is used, it should be added with the catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Procedure (Microwave-Assisted):
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%). Add the solvent system (e.g., EtOH/H₂O, 4:1).
-
Inerting and Sealing: Purge the vial with argon for several minutes, then securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 135 °C) for the designated time (e.g., 40 minutes).[3]
-
Work-up and Purification: After cooling, follow steps 7-9 from the conventional heating protocol.
Visualizations
Experimental Workflow
Caption: A schematic overview of the Suzuki-Miyaura coupling experimental procedure.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps centered around a palladium catalyst.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3-(trifluoromethyl)quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 3-position, makes it an attractive scaffold for the synthesis of novel bioactive molecules. The quinoline core itself is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3]
This document provides detailed application notes on the use of this compound in the development of potential therapeutic agents, focusing on its application in the synthesis of kinase inhibitors and antimicrobial compounds. Detailed experimental protocols for key synthetic transformations are also provided.
Synthetic Applications
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents at the 4-position. The two most prominent and powerful of these reactions in this context are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[6] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the quinoline core, leading to the synthesis of diverse compound libraries for biological screening.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[5] This palladium-catalyzed reaction enables the coupling of an aryl halide with an amine, providing a direct route to 4-aminoquinoline derivatives. These derivatives are particularly important as scaffolds for kinase inhibitors.[1]
Applications in Medicinal Chemistry
Kinase Inhibitors for Anticancer Therapy
The 4-anilinoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1] By utilizing this compound in Buchwald-Hartwig amination reactions with various anilines, a library of 4-anilino-3-(trifluoromethyl)quinoline derivatives can be synthesized and screened for inhibitory activity against a panel of kinases implicated in cancer progression.
Targeted Kinases and Signaling Pathways:
-
Protein Kinase N3 (PKN3): PKN3 is a serine/threonine kinase that plays a crucial role in cell migration, angiogenesis, and tumor progression.[7] It is a downstream effector of the PI3K/PTEN signaling pathway, which is frequently dysregulated in cancer.[7][8] Inhibition of PKN3 is a promising strategy for the treatment of various cancers, including prostate and breast cancer.[7]
-
Cyclin G Associated Kinase (GAK): GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process essential for the entry of nutrients, growth factors, and some viruses into cells.[9] GAK has been identified as a potential therapeutic target in cancer and viral infections.[10]
Quantitative Data on Analogous Kinase Inhibitors:
The following table summarizes the in vitro inhibitory activity of 4-anilinoquinoline derivatives, structurally related to compounds that can be synthesized from this compound, against PKN3 and GAK. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.
| Compound ID | Quinoline Substitution | Aniline Substitution | Target Kinase | IC50 (nM) | Reference |
| 1 | 6-bromo | 3,4,5-trimethoxy | PKN3 | 9.3 | [11] |
| 2 | 7-iodo | 3,4,5-trimethoxy | PKN3 | 14 | [11] |
| 3 | 6-chloro | 3,4,5-trimethoxy | PKN3 | 70 | [11] |
| 4 | 6-trifluoromethyl | 3,4,5-trimethoxy | GAK | 3.9 (Ki) | [11] |
| 5 | 6-chloro | 3,4,5-trimethoxy | GAK | 6.9 (Ki) | [11] |
Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents, with compounds like chloroquine being used for the treatment of malaria.[2] The introduction of a trifluoromethyl group can enhance the antimicrobial potency of the quinoline scaffold. This compound can serve as a starting material for the synthesis of novel antimicrobial agents through derivatization at the 4-position via Suzuki or Buchwald-Hartwig reactions.
Quantitative Data on Analogous Antimicrobial Compounds:
The table below presents the Minimum Inhibitory Concentration (MIC) values for a closely related compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, against common bacterial pathogens. This data suggests the potential for derivatives of this compound to exhibit significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 50 | Chloramphenicol | 50 | [4] |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-(trifluoromethyl)quinoline.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine. The choice of ligand and base is crucial and may require optimization.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline derivative, 1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the base, this compound, and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-(trifluoromethyl)quinoline derivative.
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. PKN3 as a key regulator in cancer - From signaling pathways to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKN3 is required for malignant prostate cell growth downstream of activated PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GAK (protein) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Anticancer Agents from 4-Bromo-3-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 4-bromo-3-(trifluoromethyl)quinoline derivatives as potential anticancer agents. This document outlines the rationale, key experimental protocols, and data presentation formats necessary for the initial stages of drug discovery and development in this area. While specific biological data for this compound derivatives are not extensively available in public literature, the protocols and data presented herein are based on established methodologies for analogous quinoline-based anticancer compounds.[1][2][3]
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[2][4] The introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the quinoline ring offers a unique combination of electronic and steric properties that can be exploited for the development of novel anticancer drugs. The bromine atom provides a handle for further synthetic modifications, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and cellular permeability.[5]
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key cellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway.[6][7][8] The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many human cancers.[9][10][11] Therefore, the inhibition of this pathway is a key strategy in modern cancer therapy.
This document provides detailed protocols for assessing the cytotoxic effects of this compound derivatives on cancer cells and for elucidating their mechanism of action by investigating their impact on apoptosis and the PI3K/Akt signaling pathway.
Data Presentation: In Vitro Anticancer Activity
The initial screening of novel compounds involves determining their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table provides a representative summary of the cytotoxic activity of various brominated and trifluoromethyl-substituted quinoline derivatives against different cancer cell lines, which can serve as a benchmark for newly synthesized compounds.
Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Brominated Quinoline Derivative A | C6 (Rat Brain Tumor) | 8.5 | Doxorubicin | 1.2 |
| HeLa (Human Cervix Carcinoma) | 6.7 | Doxorubicin | 0.8 | |
| HT29 (Human Colon Carcinoma) | 9.2 | Doxorubicin | 1.5 | |
| Trifluoromethylated Quinoline Derivative B | A549 (Human Lung Carcinoma) | 2.1 | Cisplatin | 5.8 |
| MCF-7 (Human Breast Adenocarcinoma) | 3.5 | Cisplatin | 7.2 | |
| HepG2 (Human Liver Carcinoma) | 4.8 | Cisplatin | 9.1 |
Note: The data presented are for analogous compounds and are intended for comparative purposes. Actual IC50 values for this compound derivatives must be determined experimentally.[1][12][13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the compound concentration using a non-linear regression analysis.[15]
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting to determine if the anticancer activity of the quinoline derivatives is mediated through the induction of apoptosis.[17][18]
Materials:
-
Cancer cells treated with the quinoline derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptosis markers, normalized to a loading control like β-actin. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would indicate apoptosis induction.
Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is designed to investigate the effect of the quinoline derivatives on the PI3K/Akt signaling pathway by analyzing the phosphorylation status of key proteins.[19][20][21]
Materials:
-
Same as Protocol 2, with the following specific primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt.
Procedure:
-
Protein Extraction, SDS-PAGE, and Transfer: Follow steps 1 and 2 from Protocol 2.
-
Blocking and Antibody Incubation: Follow steps 3-5 from Protocol 2, using the primary antibodies specific for the PI3K/Akt pathway proteins.
-
Detection and Analysis: Follow steps 6 and 7 from Protocol 2. A decrease in the levels of phosphorylated PI3K and Akt, without a significant change in the total protein levels, would suggest inhibition of the PI3K/Akt pathway.[19]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Experimental workflow for the evaluation of anticancer agents.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-amino-3-(trifluoromethyl)quinoline
Introduction
The 4-amino-3-(trifluoromethyl)quinoline scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of this class of compounds is of considerable interest to researchers in drug discovery and development. This document provides detailed application notes and a generalized protocol for the synthesis of 4-amino-3-(trifluoromethyl)quinoline from its 4-bromo precursor, primarily focusing on the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand.[2][3] The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.[1]
For the synthesis of the primary arylamine, 4-amino-3-(trifluoromethyl)quinoline, an ammonia equivalent or a protected amine is often used due to the challenges of using ammonia gas directly in cross-coupling reactions.[4]
Key Reaction Components
The successful synthesis of 4-amino-3-(trifluoromethyl)quinoline via Buchwald-Hartwig amination is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes.
-
Phosphine Ligand: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or Josiphos-type ligands are often effective.[2][5]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[5]
-
Amine Source: To introduce the primary amino group, ammonia surrogates like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by a hydrolysis step.[4] Alternatively, aqueous ammonia can be used with specific catalyst systems.[4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or DMF are typically used.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 4-amino-3-(trifluoromethyl)quinoline from 4-bromo-3-(trifluoromethyl)quinoline using an ammonia surrogate. Optimization of reaction conditions may be necessary.
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq)
-
Xantphos (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu, 1.2 - 1.5 eq)
-
Benzophenone imine (1.1 - 1.3 eq)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of benzophenone imine.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine.
-
Extraction: Neutralize the aqueous layer with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-amino-3-(trifluoromethyl)quinoline.
Data Presentation: Representative Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Amine Source (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Benzophenone imine (1.2) | Toluene | 100 | 18 | 75-85 |
| 2 | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | LiHMDS (1.5) | Dioxane | 110 | 24 | 70-80 |
This table presents representative data compiled from various sources and should serve as a guideline for reaction optimization.
Alternative Method: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig amination is a robust method, nucleophilic aromatic substitution (SNAr) presents an alternative pathway.[6] The electron-withdrawing trifluoromethyl group and the quinoline nitrogen activate the C4 position towards nucleophilic attack. This method typically involves heating the this compound with a high concentration of an amine source, such as ammonia in a sealed tube or in the presence of a copper catalyst (Ullmann-type reaction).[5] However, these conditions can be harsh and may lead to side products.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-3-(trifluoromethyl)quinoline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of organic electronics. Their inherent electron-deficient nature makes them prime candidates for use as electron-transporting materials (ETMs), host materials, and emissive components in Organic Light-Emitting Diodes (OLEDs) and as acceptors in Organic Photovoltaics (OPVs). The strategic functionalization of the quinoline core allows for the fine-tuning of its electronic and photophysical properties.
This document focuses on 4-Bromo-3-(trifluoromethyl)quinoline , a halogenated and fluorinated quinoline derivative. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group is anticipated to enhance electron mobility and thermal stability, crucial parameters for efficient organic electronic devices.[1] Furthermore, the bromo (-Br) substituent at the 4-position serves as a versatile synthetic handle for post-functionalization via various cross-coupling reactions, enabling the creation of a diverse library of advanced materials.
While direct application of this compound in organic electronic devices has not been extensively reported in the literature, its structural motifs suggest significant potential. These application notes provide a comprehensive overview of its potential applications, protocols for its derivatization, and general procedures for its incorporation into organic electronic devices based on established methodologies for similar quinoline-based materials.
Potential Applications in Organic Electronics
The unique combination of a quinoline core, a trifluoromethyl group, and a bromo substituent in This compound suggests its utility in several key areas of organic electronics:
-
Electron Transporting Material (ETM): The electron-deficient quinoline ring, further enhanced by the strongly electron-withdrawing trifluoromethyl group, makes this molecule a promising candidate for an ETM in OLEDs. An effective ETM facilitates the injection and transport of electrons from the cathode to the emissive layer, leading to improved device efficiency and stability.[2][3][4]
-
Host Material for Phosphorescent OLEDs (PhOLEDs): Functionalized derivatives of this compound could serve as host materials for phosphorescent emitters. A high triplet energy is a key requirement for host materials to ensure efficient energy transfer to the phosphorescent guest. The rigid quinoline backbone is a favorable structural feature for achieving a high triplet energy.
-
Building Block for Emissive Materials: Through functionalization at the 4-position, this molecule can be transformed into highly fluorescent or phosphorescent materials. The emission color and quantum yield can be tuned by the choice of the substituent introduced via cross-coupling reactions.
-
Intermediate for Organic Photovoltaic (OPV) Materials: The electron-accepting nature of the quinoline core makes it a suitable building block for non-fullerene acceptors (NFAs) in OPVs.
Physicochemical and Electronic Properties (Predicted)
While experimental data for this compound is scarce, the following properties can be predicted based on the characteristics of similar quinoline derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy Level | Deep (low energy) | The electron-withdrawing nature of the quinoline and trifluoromethyl groups will lower the HOMO level. |
| LUMO Energy Level | Low | The electron-deficient character will result in a low-lying LUMO, facilitating electron injection. |
| Electron Mobility | Moderate to High | The trifluoromethyl group is known to enhance electron transport properties. |
| Thermal Stability | High | Fluorinated organic compounds often exhibit high thermal stability.[1] |
| Solubility | Soluble in common organic solvents | Amenable to solution-based processing techniques for device fabrication. |
Note: These are predicted properties and require experimental verification.
Experimental Protocols
Protocol 1: Synthesis of Functionalized Quinoline Derivatives via Suzuki-Miyaura Coupling
The bromo-substituent at the C4 position of this compound provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the tuning of the material's electronic and photophysical properties.[5][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, pyrenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Anhydrous and degassed solvents (e.g., Toluene, Dioxane, and water)
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvents (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-3-(trifluoromethyl)quinoline derivative.
Protocol 2: Synthesis of Functionalized Quinoline Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various amine functionalities at the C4 position.[7][8] This is particularly useful for creating hole-transporting materials or for tuning the emission properties of the quinoline core.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., diphenylamine, carbazole)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line apparatus
Procedure:
-
Inside a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes a general method for fabricating a multilayer OLED using a derivative of this compound as the electron-transporting layer (ETL) via thermal evaporation.
Device Architecture:
Caption: A typical multilayer OLED device architecture.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and the synthesized quinoline derivative for the Electron Transport Layer (ETL).
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Metal for cathode (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Spin coater
-
UV-Ozone cleaner
-
Glovebox system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
Hole-Transporting Layers Deposition: Transfer the substrates to the thermal evaporation chamber. Deposit the HIL and HTL materials sequentially at a rate of 1-2 Å/s to the desired thickness (e.g., HIL: 10 nm, HTL: 40 nm).
-
Emissive Layer Deposition: Deposit the emissive layer material at a rate of 1-2 Å/s to a thickness of approximately 20-30 nm.
-
Electron-Transporting Layer Deposition: Deposit the synthesized 4-Aryl-3-(trifluoromethyl)quinoline derivative as the ETL at a rate of 1-2 Å/s to a thickness of 30-40 nm.
-
Cathode Deposition: Deposit a thin layer of LiF (EIL) at a rate of 0.1 Å/s to a thickness of 1 nm, followed by the deposition of the Al cathode at a rate of 5-10 Å/s to a thickness of 100 nm.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLED device.
Characterization of Materials and Devices
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural verification of synthesized molecules. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |
| UV-Vis Spectroscopy | To determine the optical bandgap (Eg). |
| Photoluminescence (PL) Spectroscopy | To determine the emission properties and quantum yield of emissive materials. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the materials. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). |
| Current Density-Voltage-Luminance (J-V-L) Measurement | To evaluate the electrical and optical performance of the OLED device. |
| Electroluminescence (EL) Spectroscopy | To measure the emission spectrum of the OLED device. |
Conclusion
This compound represents a highly promising, yet underexplored, building block for the development of novel materials for organic electronics. Its unique electronic properties, conferred by the trifluoromethyl group, and its synthetic versatility, enabled by the bromo substituent, make it an attractive platform for creating a new generation of high-performance ETMs, host materials, and emitters for OLEDs and other organic electronic devices. The protocols provided herein offer a foundational framework for the synthesis, derivatization, and device integration of this compelling molecule, paving the way for future research and development in this exciting field.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic electron transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Activity Screening of 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The quinoline scaffold is a key structural motif in a variety of therapeutic agents with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of halogen atoms, such as bromine, and trifluoromethyl groups into the quinoline ring can significantly modulate the biological activity of the parent compound.[2][5]
Anticipated Biological Activities and Data from Related Compounds
Based on the biological activities of structurally similar bromo- and trifluoromethyl-substituted quinolines, 4-Bromo-3-(trifluoromethyl)quinoline is a promising candidate for screening in the following therapeutic areas:
-
Anticancer Activity: Quinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][7] The anticancer activity is often associated with mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[3]
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[4][8][9] Halogenation and the presence of a trifluoromethyl group can enhance antimicrobial potency.[10]
-
Anti-inflammatory Activity: Several quinoline derivatives have been identified as potent anti-inflammatory agents, targeting key inflammatory mediators and enzymes like COX and PDE4.[4][6][11]
The following tables summarize quantitative data from studies on various brominated and trifluoromethyl-substituted quinoline derivatives to provide a reference for the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 6.7 - 25.6 µg/mL | - |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 - 25.6 µg/mL | - |
| 3-phenyltrifluoromethyl quinoline derivative 14 | MCF-7 | 0.004 | - |
Note: The data presented is a compilation from multiple studies on related but structurally different compounds and should be used for comparative purposes only.[2][5][6]
Table 2: In Vitro Antimicrobial Activity of Representative Quinoline Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound |
| Quinoline-Sulfonamide Hybrid QS3 | P. aeruginosa | 64 | Ciprofloxacin |
| Oxazino Quinoline Derivative | S. epidermidis | - | - |
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | Ciprofloxacin |
| 4-Trifluoromethyl bithiazole 8e | S. pyogenes | 4 | - |
| 4-Trifluoromethyl bithiazole 8e | S. aureus | 16 | - |
| Quinoline derivative 6c | MRSA | 0.75 | Daptomycin |
| Quinoline derivative 6c | VRE | 0.75 | Daptomycin |
Note: MIC (Minimum Inhibitory Concentration) values are from various studies on related quinoline derivatives and are intended to provide a general indication of potential antimicrobial activity.[8][9][10][12]
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for its potential biological activities.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][13][14]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
-
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
This protocol is for evaluating the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [16][17] Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS (from E. coli)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
-
Potential Signaling Pathway in Inflammation
Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline via a Pfitzinger Reaction-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The incorporation of a trifluoromethyl group (CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.
This document provides detailed application notes and protocols for a proposed two-step synthesis of 4-Bromo-3-(trifluoromethyl)quinoline. The synthesis begins with the classic Pfitzinger reaction to construct the core quinoline ring system, followed by a decarboxylative bromination to install the bromine atom at the C4 position. The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1][2][3]
Proposed Synthetic Pathway
The direct synthesis of this compound via a single-step Pfitzinger reaction is not feasible, as the reaction inherently yields a carboxylic acid at the 4-position.[1] Therefore, a two-step sequence is proposed:
-
Step 1: Pfitzinger Reaction: Condensation of isatin with 1,1,1-trifluoroacetone to yield the key intermediate, 3-(Trifluoromethyl)quinoline-4-carboxylic acid.
-
Step 2: Decarboxylative Bromination: Conversion of the carboxylic acid intermediate to the final product, this compound, using a suitable brominating agent. This transformation is a type of halodecarboxylation reaction.[4][5]
Part 1: Pfitzinger Reaction for 3-(Trifluoromethyl)quinoline-4-carboxylic acid
Reaction Mechanism
The Pfitzinger reaction proceeds through several distinct steps:
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming a potassium salt of isatinic acid (a keto-acid).[1]
-
Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 1,1,1-trifluoroacetone to form an imine (Schiff base).[1]
-
Tautomerization: The imine tautomerizes to the more stable enamine form.
-
Cyclization & Dehydration: A final intramolecular cyclization (Claisen-type condensation) followed by dehydration yields the aromatic quinoline-4-carboxylic acid product.[1]
Experimental Protocol
This protocol describes the synthesis of 3-(Trifluoromethyl)quinoline-4-carboxylic acid.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Isatin | 147.13 | 5.00 g | 34.0 |
| 1,1,1-Trifluoroacetone | 112.06 | 4.58 g (3.8 mL) | 40.8 |
| Potassium Hydroxide (KOH) | 56.11 | 5.72 g | 102 |
| Ethanol (95%) | - | 50 mL | - |
| Water | - | 25 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed (~10 mL) | - |
Procedure
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (5.72 g) in a mixture of 95% ethanol (50 mL) and water (25 mL). Stir until all pellets are dissolved. Caution: This process is exothermic.
-
Isatin Ring Opening: Add isatin (5.00 g) to the stirred KOH solution. The mixture will typically turn from orange to a dark purple/brown color. Stir at room temperature for 1 hour to ensure the complete formation of the potassium isatinate intermediate.
-
Addition of Carbonyl Compound: Carefully add 1,1,1-trifluoroacetone (3.8 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Isolation: Add 100 mL of water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted trifluoroacetone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice-water bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 3-4. A solid precipitate should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water (3 x 20 mL) and dry it in a vacuum oven at 60-70°C to a constant weight.
Part 2: Decarboxylative Bromination
Principle
Decarboxylative bromination (a Hunsdiecker-type reaction) allows for the replacement of a carboxylic acid group with a bromine atom.[4] While classic Hunsdiecker reactions use silver salts of carboxylic acids with elemental bromine, modern variations employ reagents like N-Bromosuccinimide (NBS) which can be more convenient.[6] The reaction mechanism can vary but often involves the formation of an acyl hypobromite intermediate.
Experimental Protocol
This protocol describes a potential method for the conversion of 3-(Trifluoromethyl)quinoline-4-carboxylic acid to the target compound. Note: Optimization of reaction conditions may be required.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Trifluoromethyl)quinoline-4-carboxylic acid | 241.17 | 2.41 g | 10.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 2.14 g | 12.0 |
| Silver Nitrate (AgNO₃) - Catalyst | 169.87 | 0.17 g | 1.0 |
| Acetonitrile (anhydrous) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(Trifluoromethyl)quinoline-4-carboxylic acid (2.41 g), N-Bromosuccinimide (2.14 g), silver nitrate (0.17 g), and anhydrous acetonitrile (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-8 hours. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (75 mL) and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Experimental Workflow Diagram
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide is a strong, corrosive base. Avoid contact with skin and eyes. The dissolution in water/ethanol is highly exothermic.
-
1,1,1-Trifluoroacetone is volatile and flammable.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
Concentrated acids are highly corrosive. Add them slowly and carefully, especially during the neutralization/precipitation step.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sk-raup Synthesis of Substituted Trifluoromethylquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Skraup synthesis, a classic method for quinoline synthesis, can be adapted to produce these valuable trifluoromethylated analogues. This document provides detailed application notes and experimental protocols for the synthesis of substituted trifluoromethylquinolines, primarily focusing on modifications of the traditional Skraup reaction.
The classic Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] However, for the synthesis of trifluoromethylquinolines, modified approaches are generally employed, often utilizing α,β-unsaturated trifluoromethyl ketones or trifluoroacetyl acetylenes as precursors in place of glycerol.[3][4] These methods offer regioselective control over the position of the trifluoromethyl group.
Application Notes
The synthesis of trifluoromethyl-substituted quinolines is of significant interest in drug discovery. For instance, mefloquine, a trifluoromethylated quinoline, is a well-known antimalarial drug.[3] The presence of the CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.
Two primary strategies have emerged for the synthesis of trifluoromethylquinolines, which can be considered as modified Skraup-type reactions:
-
Synthesis of 2-Trifluoromethylquinolines: This approach involves the condensation of an α,β-unsaturated trifluoromethyl ketone with a substituted aniline. The reaction is typically carried out in the presence of an acid catalyst, such as trichloroacetic acid (TCA), and often results in a reversal of the regiochemistry compared to the standard Skraup-Doebner-Von Miller synthesis.[4]
-
Synthesis of 4-Trifluoromethylquinolines: This regioselective synthesis utilizes the reaction of trifluoroacetyl acetylenes with anilines to form a β-trifluoromethyl enamine intermediate. Subsequent acid-catalyzed intramolecular cyclization affords the 4-CF3 substituted quinoline.[3] The reaction conditions for the cyclization step can be tuned based on the electronic properties of the aniline substrate.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Trifluoromethylquinolines
This protocol is adapted from the work of Pan et al., describing the condensation of α,β-unsaturated trifluoromethyl ketones with anilines.[4]
Materials:
-
Substituted aniline
-
α,β-Unsaturated trifluoromethyl ketone
-
Trichloroacetic acid (TCA)
Procedure:
-
In a sealed reaction vessel, combine the substituted aniline (2.0 mmol), the α,β-unsaturated trifluoromethyl ketone (1.0 mmol), and trichloroacetic acid (4.0 mmol).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylquinoline.
Protocol 2: General Procedure for the Regioselective Synthesis of 4-Trifluoromethylquinolines
This protocol is based on the findings of Linderman and Kirollos for the synthesis of 4-CF3 substituted quinolines from trifluoroacetyl acetylenes.[3]
Step A: Synthesis of the β-Trifluoromethyl Enamine Intermediate
-
React the substituted aniline with a suitable trifluoroacetyl acetylene derivative to form the corresponding β-trifluoromethyl enamine. The specific conditions for this step may vary and should be optimized.
Step B: Acid-Catalyzed Cyclization
-
For activated anilines (e.g., containing electron-donating groups): Dissolve the β-trifluoromethyl enamine from Step A in trifluoroacetic acid. Reflux the solution for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.
-
For less activated anilines: Heat the β-trifluoromethyl enamine from Step A in polyphosphoric acid (PPA) at a high temperature (e.g., 165 °C) for several hours.
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the pure 4-trifluoromethylquinoline.
Quantitative Data
The following tables summarize the reported yields for the synthesis of various substituted trifluoromethylquinolines using the modified Skraup-type methodologies.
Table 1: Synthesis of 2-Substituted-Trifluoromethylquinolines [5]
| Starting Material (Aniline Derivative) | Product | Yield (%) |
| Aniline | 2-(Trifluoromethyl)quinoline | - |
| 3-(Trifluoromethyl)aniline | 2,7-Bis(trifluoromethyl)quinoline | - |
| 4-(Trifluoromethyl)aniline | 2,6-Bis(trifluoromethyl)quinoline | - |
| 3-Aminoquinoline | 2-(Trifluoromethyl)-[3,7'-biquinoline] | - |
| 8-(Trifluoromethyl)quinaldine | 8-Trifluoromethyl-2-quinolinecarboxaldehyde | 81 |
| 6-(Trifluoromethyl)quinaldine | 6-Trifluoromethyl-2-quinolinecarboxaldehyde | 75 |
| (E)-2-(Propen-1-yl)-8-(trifluoromethyl)quinoline | - | 53 |
Note: Specific yields for all products were not available in the provided abstract.
Table 2: Regioselective Synthesis of 4-Trifluoromethylquinolines [3]
| Enamine Precursor (from substituted aniline) | Product | Cyclization Conditions | Yield (%) |
| From 3,5-dimethoxyaniline | 6,8-Dimethoxy-4-(trifluoromethyl)quinoline | Refluxing TFA, 30 min | 93 |
| From m-anisidine | 7-Methoxy-4-(trifluoromethyl)quinoline | Refluxing TFA | Very Good |
| From m-toluidine | 7-Methyl-4-(trifluoromethyl)quinoline | PPA, 165 °C, 3h | Very Good |
Note: "Very Good" yields were reported without specific percentages in the preliminary communication.
Visualizations
Reaction Pathway for the Synthesis of 2-Trifluoromethylquinolines
Caption: Synthesis of 2-Trifluoromethylquinolines.
Experimental Workflow for the Synthesis of 4-Trifluoromethylquinolines
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(trifluoromethyl)quinoline
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions with 4-Bromo-3-(trifluoromethyl)quinoline. This electron-deficient substrate presents unique challenges and opportunities in the synthesis of novel compounds.
General Considerations
The cross-coupling of this compound is influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the potential for the quinoline nitrogen to coordinate with the palladium catalyst. These factors can affect the rates of oxidative addition and reductive elimination, as well as catalyst stability. Careful selection of the palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Key Reaction Components:
-
Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts (e.g., G2, G3, G4). The choice often depends on the specific coupling reaction and the desired reactivity.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for electron-deficient aryl halides. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos can enhance catalytic activity.
-
Base: The base plays a critical role in the catalytic cycle. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Stronger, non-nucleophilic organic bases like NaOtBu or LHMDS are often used in Buchwald-Hartwig aminations.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, THF, and DMF are typically used. The choice of solvent can impact solubility and reaction kinetics.
Troubleshooting Guides & FAQs
This section is organized by reaction type to address specific issues you may encounter.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the oxidative addition step.
FAQs:
-
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the likely causes?
-
A1: Low conversion can stem from several factors:
-
Catalyst Inactivation: The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis. Using bulky ligands can mitigate this. Ensure your palladium source and phosphine ligand are not degraded or oxidized.
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid/ester. Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium. The presence of water is often necessary.
-
Poor Reagent Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acids. Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation.
-
-
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
-
Q3: I am seeing debromination of my starting material. What can I do to prevent this?
-
A3: Protodebromination can occur, especially at higher temperatures or with extended reaction times. Consider using a milder base or lowering the reaction temperature. The choice of ligand can also influence the rate of this side reaction. For some challenging substrates, a tandem catalyst system like XPhosPdG2/XPhos has been shown to minimize dehalogenation.[2]
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 (MW) | 0.5 | 74[2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 (MW) | 0.5 | 89[2] |
| 5,7-Dibromo-8-(OTf)quinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 (at C5)[3] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. The choice of a strong, non-nucleophilic base is often critical.
FAQs:
-
Q1: My Buchwald-Hartwig amination is not proceeding. What should I check first?
-
A1: The most common issues are related to the base and the inertness of the reaction conditions.
-
Base Strength and Solubility: Strong bases like NaOtBu or LHMDS are often required.[4] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture. The solubility of the base can also be a factor; some reactions benefit from more soluble bases or the use of specific solvents.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[5] Use standard Schlenk techniques or a glovebox, and ensure all reagents and solvents are thoroughly deoxygenated.[5]
-
-
-
Q2: I am getting a low yield with a primary amine. What can I do?
-
A2: The coupling of primary amines can sometimes be challenging.
-
Ligand Choice: The use of bulky biarylphosphine ligands like BrettPhos is often beneficial for the coupling of primary amines.
-
β-Hydride Elimination: This can be a competing side reaction. Using bulkier phosphine ligands can disfavor this pathway.
-
-
-
Q3: Can I use a weaker base to avoid decomposition of my substrate?
-
A3: Yes, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in combination with highly active catalyst systems.[5] However, this may require higher temperatures or longer reaction times.
-
Logical Relationship for Catalyst System Selection in Buchwald-Hartwig Amination
Caption: Catalyst system selection guide for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of a Related Substrate
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 85-95 (typical) |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 80-90 (typical) |
| 4-Bromo-3-(trifluoromethyl)aniline | n-Butylamine | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 8 | >90 (typical) |
| (Data is representative for the analogous 4-bromo-3-(trifluoromethyl)aniline and should serve as a starting point for optimization)[5] |
Sonogashira Coupling
This reaction is used to form C-C bonds between aryl halides and terminal alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst.
FAQs:
-
Q1: My Sonogashira coupling is giving a low yield. What are the common pitfalls?
-
A1: Low yields in Sonogashira couplings can often be traced to a few key areas:
-
Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst (typically CuI) are active. The reaction is sensitive to air, so an inert atmosphere is crucial.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used. It must be anhydrous and in sufficient excess.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.[6] Thoroughly degassing the solvent and maintaining an inert atmosphere can minimize this.[6]
-
-
-
Q2: Can I perform a copper-free Sonogashira coupling?
-
A2: Yes, copper-free conditions have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. These protocols often require specific ligands and may need careful optimization.
-
-
Q3: My reaction is sluggish at room temperature. Should I heat it?
-
A3: While many Sonogashira couplings proceed at room temperature, electron-deficient substrates like this compound may require heating to achieve a reasonable reaction rate. Optimization studies on a similar substrate showed a significant increase in conversion when the temperature was raised from 25°C to 100°C.[7]
-
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling experiment.
Quantitative Data for Sonogashira Coupling of a Related Substrate
| Aryl Bromide | Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Conversion (%) |
| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | TMSA | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 98[7] |
| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | TMSA | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | DMF | 100 | 90[7] |
| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | TMSA | Pd(OAc)₂ (1.5) | XPhos (3) | Et₃N | DMF | 100 | Low[7] |
| (TMSA = Trimethylsilylacetylene) |
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. The regioselectivity and stereoselectivity are important considerations.
FAQs:
-
Q1: My Heck reaction is giving low yields and a mixture of products. What can I do?
-
A1: Low yields and product mixtures can arise from several factors:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient aryl bromides, phosphine ligands are often used. Phosphine-free systems with palladacycle catalysts can also be effective.
-
Base: An organic base like triethylamine or an inorganic base like K₂CO₃ or NaOAc is typically used. The choice of base can influence the reaction rate and selectivity.
-
Regioselectivity: The arylation usually occurs at the less substituted carbon of the double bond. For unsymmetrical alkenes, a mixture of regioisomers can be formed. The ligand can influence this selectivity.
-
-
-
Q2: How can I control the stereoselectivity of the alkene product?
-
A2: The Heck reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a hydrido-palladium species. This generally leads to the trans-substituted alkene as the major product.
-
-
Q3: What are common side reactions in Heck couplings?
-
A3: Besides low conversion, potential side reactions include isomerization of the double bond in the product and reduction of the aryl bromide (dehalogenation). Careful optimization of the reaction conditions can minimize these.
-
Quantitative Data for Heck Coupling of Related Substrates
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 3 | 95 |
| 1-Bromo-4-nitrobenzene | Styrene | Pd/C | K₂CO₃ | NMP | 120 | 24 | 88 |
| 3-Bromoquinoline | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 12 | 70-80 (typical) |
| (Data is representative and serves as a starting point for optimization) |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precatalyst and ligand.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Addition of Reagents: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[5]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (if used, e.g., PPh₃, 4-10 mol%), and the base (e.g., NEt₃, 1.5-2.0 equiv).
-
Reagent Addition: Add the alkene (1.2-2.0 equiv) and anhydrous, degassed solvent (e.g., DMF or NMP).
-
Reaction Execution: Seal the tube and heat the mixture to 100-140 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 4-Bromo-3-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-Bromo-3-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common causes?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the electron-deficient nature of the substrate and the general sensitivity of the catalytic system. The primary areas to investigate are:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of solvents and reagents, or failure to maintain a strictly inert atmosphere (e.g., with Argon or Nitrogen) can lead to the formation of inactive palladium black.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this electron-deficient substrate. A suboptimal combination can lead to a stalled reaction.
-
Poor Quality of Reagents: Impurities in the this compound, the boronic acid/ester, or the solvent can poison the catalyst. Boronic acids, in particular, can degrade over time and should be of high quality.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or other protic sources, leading to the formation of an arene byproduct instead of the desired coupled product.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: Based on successful couplings of similar electron-deficient haloquinolines and trifluoromethyl-substituted aryl halides, a robust set of starting conditions is recommended. Optimization will likely be necessary for your specific boronic acid partner.
A generalized protocol is provided below, with a table summarizing key reaction parameters from related literature. A patent for the Suzuki coupling of a similar 3-haloquinoline derivative utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst.[1]
Q3: I am observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this side reaction, ensure rigorous exclusion of air from your reaction. This can be achieved by:
-
Thoroughly degassing your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Using Schlenk techniques or a glovebox for the preparation and execution of the reaction.
-
Ensuring your palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.
Q4: My reaction appears to stall after a certain period, with starting material remaining. What could be the issue?
A4: A stalled reaction often points towards catalyst deactivation or insolubility of reaction components.[2] Consider the following:
-
Catalyst Instability: The palladium catalyst may be precipitating out of the solution as palladium black. This can be mitigated by using more robust ligands, such as Buchwald-type biarylphosphine ligands, which can stabilize the catalytic species.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.
-
Solubility Issues: The starting materials, intermediates, or the product itself may have poor solubility in the chosen solvent system, causing them to precipitate and halt the reaction. If you observe precipitation, consider a different solvent or a co-solvent system.
Q5: The trifluoromethyl group on my quinoline is electron-withdrawing. How does this affect the Suzuki coupling?
A5: The electron-withdrawing trifluoromethyl group at the 3-position of the quinoline ring makes the C4-Br bond more electron-deficient. This generally facilitates the oxidative addition step of the Suzuki catalytic cycle, which is often the rate-limiting step.[3] Therefore, this compound is expected to be a reactive substrate in Suzuki couplings. However, the electronic nature of the substrate can also influence the stability of intermediates in the catalytic cycle, making the choice of ligand and base particularly important.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from Suzuki coupling reactions of substrates similar to this compound, providing a basis for condition selection and optimization.
Table 1: Catalyst, Ligand, and Base Comparison for Suzuki Coupling of Bromo-Quinolines and Related Substrates
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Chloro-4-ethoxy-3-iodoquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4) | DMF | 85 | N/A | [1] |
| 6-Bromo-4-chloroquinoline-3-carbonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 85-95 | |
| 4-Bromo-3-(trifluoromethyl)aniline | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | N/A | [3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle P1 (1.2) | Xantphos | Cs₂CO₃ | THF/H₂O (5:1) | 110 | 82 |
Table 2: Solvent and Temperature Effects
| Aryl Bromide | Solvent System | Temperature (°C) | Observations |
| Bromo-quinolines | 1,4-Dioxane/H₂O | 80-110 | Good for a wide range of substrates. |
| Bromo-quinolines | DMF | 85-100 | Often used for challenging couplings. |
| Bromo-quinolines | Toluene/H₂O | 100 | Common biphasic system. |
| Bromo-pyridines | THF/H₂O | 40-80 | Milder conditions may be sufficient. |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a generalized starting point based on successful procedures for similar substrates and may require optimization.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a biphasic system like dioxane/water, add the degassed organic solvent first, followed by the degassed aqueous base solution. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general workflow for troubleshooting low-yielding Suzuki coupling reactions.
Caption: A decision tree for diagnosing specific issues in Suzuki coupling reactions.
References
- 1. US10023538B2 - Compounds, compositions and associated methods comprising 3-aryl quinolines - Google Patents [patents.google.com]
- 2. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine | Atlantis Press [atlantis-press.com]
- 3. JP2012526120A - Process for the preparation of bromo-substituted quinolines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4-Bromo-3-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The synthesis of this compound typically involves the construction of the quinoline core followed by bromination, or the use of a pre-brominated starting material. A common and effective method is a variation of the Gould-Jacobs reaction.[1] This approach involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal cyclization. For this specific molecule, the likely starting materials are a bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: During the synthesis, several byproducts can form, complicating purification and reducing the overall yield. The most common byproducts include:
-
Positional Isomers: Depending on the starting aniline, different isomers of the final product can be formed. For example, if starting with 3-bromoaniline, you could potentially form 5-Bromo- or 7-Bromo-3-(trifluoromethyl)quinoline in addition to the desired 4-bromo isomer.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting aniline and β-ketoester in the crude product.
-
Hydrolysis Products: The trifluoromethyl group can be sensitive to certain reaction conditions and may undergo hydrolysis to a carboxylic acid group, although this is less common under standard cyclization conditions.
-
Dehalogenated Products: In some quinoline syntheses, particularly under harsh conditions like the Skraup reaction, dehalogenation can occur, leading to the formation of 3-(trifluoromethyl)quinoline.[2]
-
Tar Formation: Highly acidic and high-temperature conditions can lead to polymerization and the formation of tarry, intractable materials.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, careful control of reaction conditions is crucial:
-
Control of Regioselectivity: The choice of a starting aniline with the bromine atom at the desired final position is the most straightforward way to control positional isomerism.
-
Reaction Temperature: Gradual heating and maintaining the optimal temperature for cyclization are critical. Excessive heat can lead to decomposition and tar formation.[3] Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[3]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize the degradation or formation of side products.[3]
-
Anhydrous Conditions: For many cyclization reactions, the presence of water can lead to unwanted side reactions. Using anhydrous solvents and reagents is recommended.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound from reaction byproducts typically involves a combination of techniques:
-
Crystallization: This is an effective method for removing many impurities. A common solvent system for crystallization of similar compounds is a mixture of ethanol and water.[2]
-
Column Chromatography: Silica gel chromatography is a standard and effective method for separating the desired product from isomers and other byproducts. A common eluent system is a mixture of hexane and ethyl acetate.[2]
-
Acid-Base Extraction: Due to the basic nitrogen in the quinoline ring, an acid-base extraction can be used to separate the product from non-basic impurities. The quinoline derivative can be extracted into an acidic aqueous solution and then recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated to the optimal temperature for cyclization. - Extend the reaction time, monitoring progress by TLC or HPLC. - Verify the purity of starting materials. |
| Decomposition of product. | - Lower the reaction temperature. - Reduce the reaction time.[3] | |
| Formation of Multiple Spots on TLC (Isomers) | Use of an aniline that can lead to multiple cyclization products. | - Use a starting aniline that will lead to the desired single isomer. - Optimize column chromatography conditions for better separation (e.g., using a longer column or a shallower solvent gradient). |
| Presence of Tarry Material | Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature and/or time. - Consider using a milder catalyst or a different solvent. |
| Harsh acidic conditions. | - If using a strong acid catalyst, consider a milder alternative or reducing the amount of catalyst. | |
| Product is Difficult to Purify | Presence of closely related byproducts (e.g., isomers). | - Employ high-performance column chromatography. - Attempt fractional crystallization with different solvent systems. |
| Product is an oil instead of a solid. | - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Purify by column chromatography. |
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline
This protocol describes a general procedure for the synthesis of the precursor to this compound. The subsequent bromination step would then be carried out.
Materials:
-
2-Bromoaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as monitored by TLC, cool the reaction mixture and remove the solvent under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere for a specified time (e.g., 30 minutes to 2 hours). The progress of the cyclization should be monitored by TLC or HPLC.
-
After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the crude product.
-
The solid is collected by filtration and washed with a cold solvent.
-
Purification: The crude 4-hydroxy-3-(trifluoromethyl)quinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The subsequent bromination of the 4-hydroxyquinoline precursor would then be performed using a suitable brominating agent to yield the final product.
Synthetic Pathway and Byproduct Formation
References
Technical Support Center: 4-Bromo-3-(trifluoromethyl)quinoline Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the recrystallization of 4-Bromo-3-(trifluoromethyl)quinoline for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization Issues
Question: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
Answer:
If the compound is not dissolving, the solvent is likely not polar enough or does not have favorable interactions with the solute. Based on the structures of similar compounds, a mixture of solvents is often effective.
-
Increase Polarity: Try adding a more polar co-solvent. For instance, if you are using a non-polar solvent like hexane, gradually add a more polar solvent such as ethyl acetate or acetone.
-
Alternative Solvents: Consider switching to a more polar single solvent system. Alcohols like ethanol or methanol can be effective. A mixture of ethanol and water has been shown to be successful for the recrystallization of a similar compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[1]
-
Solvent Screening: It is advisable to perform a small-scale solvent screen to identify a suitable system. Test the solubility of a few milligrams of your compound in various solvents of different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
Question: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. You can insulate the flask to slow down the cooling rate.
-
Use a Larger Volume of Solvent: The concentration of the solute might be too high. Add more of the same solvent or solvent mixture to the hot solution until it becomes clear, and then allow it to cool slowly.
-
Change the Solvent System: The chosen solvent may be too "good" a solvent. Try a solvent system where the compound is less soluble. Alternatively, if using a mixed solvent system, adjust the ratio to favor the solvent in which the compound is less soluble. For example, if using an ethanol/water mixture, increasing the proportion of water may promote crystallization.
Question: After recrystallization, the recovery of my this compound is very low. How can I improve the yield?
Answer:
Low recovery can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Cool Thoroughly: Ensure the solution has been cooled to a sufficiently low temperature to maximize precipitation. Cooling to -20°C was effective for a related compound.[1]
-
Second Crop of Crystals: After filtering the initial crystals, try concentrating the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent choice based on a solubility screen.
Frequently Asked Questions (FAQs)
Question: What is a good starting point for a recrystallization solvent for this compound?
Answer:
Question: How can I assess the purity of my recrystallized this compound?
Answer:
The purity of your recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Quantitative Data for Analogous Compounds
The following table summarizes recrystallization conditions found for quinoline derivatives with similar structural features. This data can be used as a guide for developing a protocol for this compound.
| Compound | Recrystallization Solvent System | Temperature | Reference |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Ethanol/water (7:3) | -20°C | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Ethyl acetate/hexane (1:5) | Not specified | [2] |
| 3-Bromoquinoline hydrobromide | Water/alcohol mixture | Not specified | [3] |
Experimental Protocols
General Protocol for Recrystallization Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., hexane, ethyl acetate, ethanol, water) dropwise at room temperature. Observe the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.
-
Cooling: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature. Observe if crystals form.
-
Cold Crash: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Evaluation: A good recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold, leading to the formation of well-defined crystals upon cooling.
Detailed Methodology for Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a -20°C freezer for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
preventing dehalogenation of 4-Bromo-3-(trifluoromethyl)quinoline during reaction
Welcome to the technical support center for 4-Bromo-3-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile building block. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline core, making it susceptible to specific side reactions, most notably dehalogenation, during cross-coupling reactions. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with this compound?
A1: Dehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides like this compound. The primary cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including solvents (e.g., alcohols), bases (especially alkoxides), or trace amounts of water. The electron-deficient nature of the quinoline ring, enhanced by the trifluoromethyl group, makes the carbon-bromine bond more susceptible to reductive cleavage by the Pd-H intermediate, leading to the formation of 3-(trifluoromethyl)quinoline as a byproduct.
Q2: How does the choice of ligand affect the dehalogenation of this compound?
A2: The phosphine ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are highly recommended to suppress dehalogenation. These ligands promote the desired reductive elimination step in the catalytic cycle, which is the product-forming step. By accelerating reductive elimination, the competing dehalogenation pathway is kinetically disfavored. Ligands such as XPhos, SPhos, and other biaryl phosphines have proven effective in minimizing this side reaction.
Q3: Which bases are recommended to minimize dehalogenation?
A3: The choice of base is crucial in preventing the formation of Pd-H species. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) should be used with caution as they can generate hydride species, especially at elevated temperatures. Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred. The selection of the base should also consider the specific coupling reaction being performed.
Q4: Can the reaction solvent influence the extent of dehalogenation?
A4: Yes, the solvent can be a source of hydrides. Protic solvents like alcohols should be avoided. Anhydrous, aprotic solvents such as toluene, dioxane, and THF are recommended. It is essential to use dry solvents to minimize the presence of water, which can also contribute to the formation of Pd-H species.
Troubleshooting Guides
Problem 1: Significant Dehalogenation Observed
Symptoms:
-
Presence of a significant amount of 3-(trifluoromethyl)quinoline in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.
-
Low yield of the desired cross-coupled product.
dot
Caption: Troubleshooting workflow for addressing dehalogenation.
Problem 2: Low or No Conversion to Product
Symptoms:
-
High recovery of starting material (this compound).
-
Minimal or no formation of the desired product.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. These conditions are based on literature precedents for structurally similar and electron-deficient substrates. Optimization may be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Readily available and effective Pd(0) sources. |
| Ligand | XPhos (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich ligands to promote reductive elimination. |
| Base | K₃PO₄ (2-3 equiv.) or K₂CO₃ (2-3 equiv.) | Milder inorganic bases to minimize dehalogenation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that do not act as hydride sources. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without promoting decomposition. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or G3-XPhos precatalyst (1-2 mol%) | Precatalysts can offer improved activity and reproducibility. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Effective for C-N bond formation with challenging substrates. |
| Base | NaOtBu (1.2-1.5 equiv.) or LHMDS (1.2-1.5 equiv.) | Stronger bases are often required for C-N coupling.[1] |
| Solvent | Toluene or THF (anhydrous) | Aprotic solvents compatible with strong bases. |
| Temperature | 80-110 °C | Standard temperature range for Buchwald-Hartwig aminations.[1] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (5-10 mol%) | Facilitates the transmetalation step with the alkyne. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than other couplings. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and base (e.g., NaOtBu, 1.2 equiv.) to a dry Schlenk tube.
-
Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[1]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Addition of Reagents: Add anhydrous THF and a suitable amine base (e.g., Et₃N). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
deboronation side reactions in Suzuki coupling of quinolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deboronation side reactions during the Suzuki-Miyaura coupling of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem in the Suzuki coupling of quinolines?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the quinoline boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes the crucial boronic acid reagent, leading to a reduced yield of the desired biaryl product and the formation of a quinoline byproduct, which can complicate purification.[2] Quinoline boronic acids, like other basic heteroaromatic boronic acids, are particularly susceptible to this side reaction due to the presence of the basic nitrogen atom in the ring system.[2]
Q2: What is the primary mechanism that makes quinoline boronic acids prone to deboronation?
A2: The mechanism of protodeboronation for quinoline boronic acids is analogous to that of other basic heteroaromatic boronic acids, such as pyridine boronic acid.[1][2] Under neutral pH conditions, these compounds can form a zwitterionic intermediate.[1][2] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, resulting in the deboronated quinoline product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this highly reactive zwitterionic species, thereby slowing the rate of protodeboronation.[1][2]
Q3: How do different reaction parameters affect the rate of deboronation?
A3: Several factors in the reaction setup can significantly influence the extent of protodeboronation:
-
pH: The reaction pH is a critical factor. For basic heteroaromatic boronic acids, the maximum rate of decomposition is often observed at or near neutral pH due to the formation of the reactive zwitterion.[1][2]
-
Base: The choice and concentration of the base are crucial. While a base is necessary to activate the boronic acid for the desired Suzuki coupling, strong bases can also promote base-catalyzed protodeboronation.[3] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).
-
Catalyst and Ligand: The palladium catalyst and its associated ligand can influence the rate of both the desired coupling and the undesired deboronation. Bulky, electron-rich phosphine ligands can accelerate the desired C-C bond formation, which can outcompete the deboronation reaction.[4] However, it has also been shown that some bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[4][5][6]
-
Temperature: Higher reaction temperatures can increase the rate of both the Suzuki coupling and the deboronation. Finding the optimal temperature that favors the desired reaction is key. In some cases, running the reaction at a lower temperature for a longer time may be beneficial.[7]
-
Solvent: The choice of solvent is important. While aqueous mixtures are common in Suzuki couplings, the presence of water provides a proton source for protodeboronation.[4] Using anhydrous solvents or minimizing the amount of water can sometimes reduce the extent of this side reaction.
Q4: I am observing significant amounts of deboronated quinoline in my reaction. What are the first troubleshooting steps I should take?
A4: If you are observing significant deboronation, consider the following troubleshooting steps:
-
Switch to a Boronic Ester: This is often the most effective strategy. Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are significantly more stable than the corresponding boronic acids.[1][8] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the opportunity for deboronation.[1][9]
-
Optimize the Base: If you are using a strong base, switch to a milder one like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Change the Catalyst/Ligand System: If using a standard ligand like PPh₃, consider switching to a more electron-rich, bulky phosphine ligand such as those from the Buchwald series (e.g., XPhos, SPhos) which can accelerate the desired coupling reaction.
-
Adjust the Temperature: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it could have a more pronounced effect on reducing the rate of deboronation.
-
Minimize Water Content: If possible, use anhydrous solvents and ensure your reagents are dry.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and a Major Byproduct Identified as Deboronated Quinoline
| Potential Cause | Recommended Solution |
| Instability of Quinoline Boronic Acid | Replace the quinoline boronic acid with its corresponding pinacol or MIDA boronate ester.[1][8] This will increase stability and provide a slow release of the active reagent. |
| Suboptimal Base | Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] |
| Slow Catalytic Turnover | Employ a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the rate of the desired Suzuki coupling, thereby outcompeting the deboronation side reaction. |
| High Reaction Temperature | Decrease the reaction temperature. Monitor the reaction over a longer period to compensate for the slower reaction rate. |
| Presence of Excess Water | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Degradation of Quinoline Boronic Acid During Storage | Store quinoline boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting them to more stable boronate esters. |
| Variability in Reagent Quality | Ensure the purity of all reagents, especially the boronic acid/ester, aryl halide, and solvent. Use freshly distilled solvents when possible. |
| Atmospheric Moisture | Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. |
Data Presentation
Table 1: Qualitative Comparison of Boronic Acids vs. Boronate Esters in Suzuki Coupling
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol, MIDA) |
| Reactivity | Generally higher, leading to faster reaction times.[8][10] | Generally lower, may require longer reaction times or higher temperatures.[8] |
| Stability | Lower; prone to protodeboronation, oxidation, and trimerization.[8] | Significantly higher; often stable to chromatography and long-term storage.[8] |
| Handling | Can be challenging due to instability. | Easier to handle, often crystalline solids.[8] |
| Purification | Can be difficult to purify. | Generally easier to purify by standard methods like column chromatography.[8] |
| Typical Yield | Can be high but may be compromised by decomposition.[8] | Often more reproducible and can provide higher isolated yields in complex syntheses.[8] |
Table 2: Representative Conditions for Suzuki Coupling of a Quinoline Derivative
Note: As direct comparative data for deboronation in quinoline Suzuki coupling is scarce, this table presents a set of typical, optimized conditions for a related heterocyclic system that aims to minimize side reactions.
| Parameter | Condition | Rationale |
| Quinoline Substrate | 4-Chloro-6,7-dimethoxyquinazoline | A representative heterocyclic halide. |
| Boronic Acid | Cyclohexyl boronic acid (1.2 equiv) | The coupling partner. |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | A common palladium(0) source. |
| Base | Cs₂CO₃ (2 equiv) | A moderately strong base often effective in Suzuki couplings. |
| Solvent | DMF/H₂O (5:1) | A common solvent mixture for Suzuki reactions. |
| Temperature | 175 °C (Microwave) | High temperature to drive the reaction to completion quickly. |
| Yield | 76-90% | Reported yield for a range of boronic acids under these conditions.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Quinoline Boronic Acid Derivative to Minimize Deboronation
This protocol is a starting point and may require optimization for specific substrates. The use of a boronate ester is highly recommended.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-quinoline (1.0 equiv.), the quinoline boronate ester (e.g., pinacol ester, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, or anhydrous DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling of quinolines.
Caption: Factors influencing and mitigating deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
stability of 4-Bromo-3-(trifluoromethyl)quinoline in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Bromo-3-(trifluoromethyl)quinoline in acidic and basic media. The following information offers troubleshooting advice and standardized protocols to assist in designing and interpreting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic media?
Q2: How does this compound behave in basic media?
A2: Generally, many quinoline structures are relatively stable in mild basic conditions. However, strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution or degradation reactions. The presence of a bromine atom on the quinoline core could make it susceptible to nucleophilic attack under certain basic conditions. Therefore, experimental validation of its stability in your chosen basic medium is highly recommended.
Q3: Are there any known degradation pathways for similar quinoline derivatives?
A3: Degradation pathways for quinolines can include hydroxylation, particularly under biological or strong oxidative conditions.[1] In forced degradation studies, hydrolysis of substituents or reactions involving the quinoline ring itself can occur under harsh acidic or basic conditions.[2][3] For halogenated quinolines, dehalogenation can be a possible degradation route under certain reductive or harsh nucleophilic conditions.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for assessing the stability of organic compounds.[1][2][3] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products that may form.
Troubleshooting Guide
Issue 1: I observe a precipitate after dissolving this compound in my acidic or basic experimental medium.
-
Possible Cause 1: Limited Solubility. The compound may have low solubility in the chosen aqueous acidic or basic solution.
-
Solution: Determine the solubility of the compound in your specific medium before conducting time-point stability studies. It may be necessary to use a co-solvent, but be aware that the co-solvent itself could influence the degradation kinetics.
-
-
Possible Cause 2: Salt Formation. In acidic media, the protonated quinoline may form a salt with low solubility.
-
Solution: Characterize the precipitate to confirm if it is a salt or a degradant. Adjusting the pH or the counter-ion in the buffer might resolve the issue.
-
-
Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product.
-
Solution: Analyze the precipitate using appropriate analytical techniques (e.g., LC-MS, NMR) to identify its structure. This will provide insight into the degradation pathway.
-
Issue 2: My HPLC analysis shows the appearance of new peaks over time.
-
Possible Cause 1: Degradation of the Compound. The new peaks are likely degradation products of this compound.
-
Solution: Track the increase in the area of the new peaks and the corresponding decrease in the parent compound's peak area over time to determine the rate of degradation. Use LC-MS to identify the mass of the new species to help elucidate the degradation pathway.
-
-
Possible Cause 2: Interaction with Medium Components. The compound might be reacting with components of your buffer or medium.
-
Solution: Run control experiments where the compound is incubated in the individual components of your medium to identify the reactive species.
-
Issue 3: The concentration of my compound is decreasing, but I do not see any new peaks in the HPLC chromatogram.
-
Possible Cause 1: Degradant is Not UV-Active. The degradation product(s) may not have a chromophore that absorbs at the wavelength you are monitoring.
-
Solution: Use a diode array detector (DAD) to screen for absorbance at different wavelengths. Alternatively, use a more universal detection method like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
-
-
Possible Cause 2: Formation of Insoluble Degradants. The degradation products may be precipitating out of the solution and are being removed by filtration before HPLC analysis.
-
Solution: Visually inspect your samples for any precipitate. If present, dissolve it in a suitable organic solvent and analyze it separately.
-
-
Possible Cause 3: Adsorption to Container Surface. The compound may be adsorbing to the walls of the storage container (e.g., plastic vials).
-
Solution: Use glass or polypropylene vials, which tend to have lower adsorption for many organic compounds. Perform a recovery study to check for adsorption.
-
Experimental Protocols
Protocol for Assessing Stability in Acidic and Basic Media
This protocol describes a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
2. Acidic and Basic Hydrolysis:
-
Acidic Condition: To a designated volume of the stock solution, add an equal volume of 1 M HCl.
-
Basic Condition: To a separate volume of the stock solution, add an equal volume of 1 M NaOH.
-
Neutral Condition (Control): To a third volume of the stock solution, add an equal volume of purified water.
3. Incubation:
-
Incubate all three solutions at a controlled temperature, for example, 50°C, to accelerate degradation.
-
Protect the solutions from light to prevent photodegradation.
4. Time-Point Analysis:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples. For the acidic sample, add an equivalent amount of 1 M NaOH, and for the basic sample, add an equivalent amount of 1 M HCl.
-
Dilute the neutralized and control samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear in the chromatogram.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
6. Data Presentation and Analysis:
-
Summarize the percentage of the parent compound remaining at each time point for each condition.
-
Calculate the degradation rate if significant degradation is observed.
Table 2: Example Data Summary Table for Stability Study
| Time (hours) | % Remaining (1 M HCl) | % Remaining (1 M NaOH) | % Remaining (Water) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 95.2 | 99.8 |
| 4 | 96.1 | 89.8 | 99.7 |
| 8 | 92.3 | 80.1 | 99.5 |
| 24 | 75.4 | 55.6 | 99.1 |
| 48 | 58.2 | 30.9 | 98.9 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability experiments.
References
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-(trifluoromethyl)quinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the construction of the quinoline core using established named reactions. The most probable routes start from a substituted aniline, such as 4-bromo-3-(trifluoromethyl)aniline or 2-amino-5-bromobenzotrifluoride. Key synthetic strategies include:
-
Combes Synthesis: This involves the acid-catalyzed reaction of a substituted aniline with a β-diketone. For the target molecule, 4-bromo-3-(trifluoromethyl)aniline would be a likely starting material.[1]
-
Friedländer Annulation: This method consists of the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]
-
Skraup Synthesis: This reaction uses glycerol, an oxidizing agent, and a strong acid to form the quinoline ring from an aniline derivative. However, the harsh conditions can sometimes lead to side products.[4]
-
Gould-Jacobs Reaction: This route can be adapted to produce substituted quinolines, often starting with an aniline and a malonic ester derivative.
Q2: What are the most likely impurities to be found in a sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or degradation. Based on the common synthetic routes, the following impurities are frequently encountered:
-
Unreacted Starting Materials: Residual amounts of the aniline precursor (e.g., 4-bromo-3-(trifluoromethyl)aniline or 3-aminobenzotrifluoride) are common.[5]
-
Over-brominated Species: If the synthesis of the starting material is not well-controlled, di-bromo-3-(trifluoromethyl)aniline isomers may be present and carry through to the final product.[5]
-
Positional Isomers: Depending on the regioselectivity of the cyclization reaction, isomers of this compound may form.[6]
-
Dehalogenated Derivatives: Under harsh reaction conditions, particularly in the Skraup synthesis, loss of the bromine atom can occur, leading to the formation of 3-(trifluoromethyl)quinoline.[4]
-
Hydrolyzed Intermediates: In syntheses like the Gould-Jacobs reaction, incomplete reaction can leave hydroxylated quinoline intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No product formation in Friedländer synthesis. | Harsh reaction conditions (high temperature, strong acid/base) may be degrading the product. | Optimize reaction conditions by using milder catalysts or lowering the temperature.[7] |
| Low yield in Combes synthesis. | Incomplete condensation or cyclization. Steric hindrance from substituents can also lower the reaction rate.[6] | Use a more effective dehydrating agent and catalyst, such as polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[1] If possible, select less sterically hindered starting materials. |
| Reaction stalls or is incomplete. | The chosen catalyst may be inappropriate for the specific substrates. | The choice of acid or base catalyst is crucial and substrate-dependent. For the Friedländer synthesis, common acid catalysts include p-toluenesulfonic acid (p-TsOH) and zinc chloride (ZnCl₂), while base catalysts like potassium hydroxide (KOH) are also used.[7] |
Presence of Significant Impurities
| Symptom | Potential Cause | Suggested Solution |
| Presence of a significant amount of a debrominated impurity. | Harsh reaction conditions, especially high temperatures and strong acids (as in the Skraup synthesis), can lead to hydrodehalogenation.[4] | Employ milder reaction conditions. If using the Skraup synthesis, consider alternative, less harsh methods like the Combes or Friedländer synthesis. |
| A mixture of regioisomers is observed. | Poor regioselectivity in the cyclization step, a common issue in syntheses like the Combes reaction with unsymmetrical β-diketones. | Carefully optimize the reaction temperature and solvent to influence the regiochemical outcome. The choice of catalyst can also play a significant role in directing the cyclization.[6] |
| The presence of over-brominated byproducts. | The starting aniline may have been contaminated with di-bromo species. | Ensure the purity of the starting 4-bromo-3-(trifluoromethyl)aniline. If synthesizing this precursor, carefully control the stoichiometry of the brominating agent.[5] |
Quantitative Data Summary
The following table summarizes typical yield and purity data for common quinoline synthesis methods. Note that specific results for this compound may vary.
| Synthesis Method | Typical Yield (%) | Reported Purity (%) | Key Considerations |
| Pfitzinger Reaction | 55–68 | ~95 | Moderate scalability, can be high cost.[4] |
| Skraup Synthesis | 45–60 | ~90 | Harsh conditions can lead to side products like dehalogenated derivatives.[4] |
| Suzuki Coupling (for trifluoromethyl introduction) | 80–92 | >98 | High scalability and cost efficiency.[4] |
| Nanocatalysis | 85–95 | ~97 | High scalability and moderate cost.[4] |
Experimental Protocols
A general protocol for the Friedländer synthesis is provided below as an example. This should be adapted and optimized for the specific synthesis of this compound.
General Protocol for Friedländer Synthesis [6]
-
Reaction Setup: Combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group in a suitable reaction vessel.
-
Catalyst Addition: Add the appropriate acid or base catalyst to the mixture.
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) or under solvent-free conditions. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a suitable solvent. If the product remains in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.
-
Purification: Purify the crude product by recrystallization, column chromatography, or distillation.
Visualizations
Troubleshooting Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TLC Visualization for 4-Bromo-3-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Thin-Layer Chromatography (TLC) visualization techniques for 4-Bromo-3-(trifluoromethyl)quinoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method to visualize this compound on a TLC plate?
A1: The primary and most straightforward method is using a UV lamp. This compound is an aromatic and highly conjugated system, making it UV-active.[1][2][3] On TLC plates containing a fluorescent indicator (e.g., F₂₅₄), the compound will appear as a dark spot against a green fluorescent background when viewed under short-wave UV light (254 nm).[1][2][4] This method is non-destructive, meaning the compound is not chemically altered and can be used for subsequent analysis.[1][2][4]
Q2: My compound is not visible under UV light. What should I do next?
A2: If your compound is not visible under UV light, it could be due to a very low concentration or the absence of a strong chromophore. The next step is to use a chemical staining method.[1][5] For this compound, several general-purpose stains are effective. These methods are typically destructive.
Q3: What are the most common chemical stains for visualizing quinoline derivatives?
A3: Several chemical stains can be used for visualizing quinoline derivatives. The choice of stain depends on the functional groups present and the desired sensitivity. Some of the most common and effective stains are summarized in the table below.
Q4: Can I use multiple visualization techniques on the same TLC plate?
A4: Yes. It is standard practice to first view the TLC plate under UV light, as this is a non-destructive technique.[1][2] After marking the spots observed under UV with a pencil, you can then proceed with a destructive chemical staining method like potassium permanganate or phosphomolybdic acid to visualize other potential compounds on the plate.
Troubleshooting Guide
Q5: I don't see any spots on my TLC plate after visualization. What could be the problem?
A5: There are several potential reasons for not observing any spots on your TLC plate:
-
Insufficiently Concentrated Sample: The concentration of your sample may be too low to be detected. Try spotting a more concentrated solution.
-
Compound Evaporation: If your compound is volatile, it may have evaporated during the spotting or development process.[1] Ensure you visualize the plate immediately after development.
-
Compound is at the Solvent Front or Origin: Your compound may be either very non-polar and moved with the solvent front, or very polar and remained at the origin. Adjust the polarity of your mobile phase accordingly.
-
Ineffective Visualization Technique: The chosen visualization method may not be suitable for your compound.[1] Try a more universal stain like potassium permanganate or phosphomolybdic acid.
Q6: My spots are streaking or tailing. How can I fix this?
A6: Streaking or tailing of spots on a TLC plate can be caused by several factors:
-
Sample Overload: You may have spotted too much of your sample. Try spotting a smaller amount or a more dilute solution.
-
Strong Interaction with Silica Gel: The basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.[6] Adding a small amount of a basic modifier like triethylamine (0.5-2%) to your mobile phase can help to mitigate this effect.[6]
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compound. Experiment with different solvent systems to achieve better separation and spot shape.
Q7: The color of the spots from the chemical stain faded quickly. Is this normal?
A7: Yes, for some stains, the color of the spots can fade over time. For instance, spots visualized with iodine vapor are often not permanent. It is crucial to circle the spots with a pencil immediately after they become visible to have a permanent record of their position.
Data Presentation: TLC Visualization Reagents
The following table summarizes common visualization techniques applicable to this compound.
| Visualization Method | Reagent Composition | Procedure | Result | Applicability & Notes |
| UV Light (Non-Destructive) | N/A | Irradiate the dried TLC plate with 254 nm UV light.[1][2] | Dark spots on a fluorescent green background.[1][2] | Excellent for aromatic and conjugated systems.[1][2] Should always be the first method used. |
| Iodine Vapor (Semi-Destructive) | A few crystals of solid iodine in a sealed chamber.[1] | Place the dried TLC plate in the chamber until spots appear.[1] | Yellow-brown spots.[1] | Good general stain for many organic compounds, especially aromatics.[1][7] Spots may fade over time. |
| Potassium Permanganate Stain | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[7] | Dip the plate in the solution and gently heat with a heat gun.[1][8] | Yellow to brown spots on a purple/pink background.[7] | A strong oxidizing agent, considered a universal stain for oxidizable compounds.[1] |
| Phosphomolybdic Acid (PMA) Stain | 10g phosphomolybdic acid in 100mL of absolute ethanol.[7] | Dip or spray the plate and heat with a heat gun until spots develop. | Dark green or blue spots on a light green/yellow background.[7] | A versatile and sensitive "universal" stain for a wide variety of organic compounds.[1] |
| Ceric Ammonium Molybdate (CAM) Stain | 10g ammonium molybdate, 4g ceric ammonium sulfate in 400ml 10% H₂SO₄ (aq). | Dip the plate in the stain and heat gently. | Blue-green spots. | A good general-purpose reagent that gives blue-green spots for many compounds. |
| Dragendorff's Reagent | Solution A: 1.7g basic bismuth nitrate in 100ml water/acetic acid (4:1). Solution B: 40g potassium iodide in 100ml water. Mix 5ml A + 5ml B + 20ml acetic acid + 70ml water. | Spray the plate with the reagent. | Orange spots. | Good for alkaloids and other nitrogen-containing compounds.[9] |
Experimental Protocols
Protocol 1: Visualization by UV Light (254 nm)
-
After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood to ensure all residual solvent has evaporated.
-
Place the dried TLC plate under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots that appear against the fluorescent green background.
-
With a pencil, lightly circle any visible spots, as they will disappear once the UV lamp is turned off.[2]
-
Calculate the Retention Factor (Rf) value for each spot.
Protocol 2: Visualization by Potassium Permanganate Staining
-
Prepare the potassium permanganate staining solution as described in the table above.
-
After visualizing the plate under UV light, hold the dried TLC plate with forceps.
-
Quickly dip the plate into the permanganate solution, ensuring the entire area of solvent travel is covered.[1]
-
Remove the plate and let the excess stain drip off for a few seconds.
-
Wipe the back of the plate with a paper towel.[1]
-
Gently warm the plate with a heat gun. Spots will appear as yellow to brown areas on a purple or pink background.
-
Circle the spots with a pencil and calculate the Rf values.
Diagrams
Caption: Workflow for selecting a TLC visualization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-(trifluoromethyl)quinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Bromo-3-(trifluoromethyl)quinoline. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 3-(trifluoromethyl)quinolin-4-ol, via a cyclization reaction. The subsequent step is the bromination of this intermediate to yield the final product.
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol
This procedure is adapted from established methods for synthesizing quinolin-4-ol derivatives.
Materials:
-
2-Trifluoroacetylaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-trifluoroacetylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 140-150°C for 2-3 hours.
-
Cool the reaction mixture to below 100°C and slowly add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the mixture to 150°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield crude 3-(trifluoromethyl)quinolin-4-ol.
Step 2: Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)quinolin-4-ol
-
Phosphorus oxybromide (POBr₃)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-(trifluoromethyl)quinolin-4-ol (1 equivalent).
-
Carefully add phosphorus oxybromide (POBr₃) (3-5 equivalents).
-
Heat the reaction mixture to 120-130°C and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.
-
Basify the mixture with a cold aqueous solution of sodium hydroxide or ammonia to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields for Step 1
| Parameter | Condition | Expected Yield (%) | Purity (%) |
| Reactants | 2-Trifluoroacetylaniline, Ethyl acetoacetate | 75-85 | >90 (crude) |
| Catalyst/Solvent | Polyphosphoric acid (PPA) | ||
| Temperature | 140-150°C | ||
| Reaction Time | 4-6 hours |
Table 2: Summary of Reaction Conditions and Expected Yields for Step 2
| Parameter | Condition | Expected Yield (%) | Purity (%) |
| Reactants | 3-(Trifluoromethyl)quinolin-4-ol, POBr₃ | 60-75 | >95 (after purification) |
| Temperature | 120-130°C | ||
| Reaction Time | 3-5 hours | ||
| Purification | Column Chromatography/Recrystallization |
Troubleshooting and FAQs
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol
Q1: The yield of the cyclization reaction is consistently low. What are the possible causes?
A1:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or slightly increase the temperature.
-
Moisture: Polyphosphoric acid is sensitive to moisture, which can hinder the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient Mixing: Inadequate stirring of the viscous PPA mixture can lead to localized overheating and side product formation. Use a robust mechanical stirrer.
-
Improper Work-up: During neutralization, ensure the pH is carefully controlled. If the pH becomes too high, the product may partially redissolve.
Q2: The product is a dark, tarry substance instead of a solid. How can this be prevented?
A2:
-
Overheating: Localized overheating can cause decomposition and polymerization. Ensure uniform heating and efficient stirring.
-
Purity of Starting Materials: Impurities in the starting aniline or β-ketoester can lead to side reactions and tar formation. Use high-purity reagents.
Step 2: Bromination
Q1: The bromination reaction is not going to completion. What can I do?
A1:
-
Reagent Activity: Phosphorus oxybromide can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.
-
Insufficient Reagent: The amount of POBr₃ may be insufficient. Try increasing the number of equivalents.
-
Temperature: The reaction may require a higher temperature to proceed efficiently. Cautiously increase the temperature in small increments while monitoring the reaction.
Q2: I am observing the formation of multiple brominated byproducts. How can I improve selectivity?
A2:
-
Reaction Time and Temperature: Over-bromination can occur with prolonged reaction times or excessively high temperatures. Optimize these parameters by running small-scale trials.
-
Alternative Brominating Agents: While POBr₃ is effective, other reagents like N-bromosuccinimide (NBS) in a suitable solvent could be explored for potentially higher selectivity, although this may require significant methods development.
Q3: The purification of the final product is challenging due to co-eluting impurities. What purification strategies can be employed?
A3:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate) may improve separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification. Test various solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
-
Acid-Base Extraction: The basic nitrogen in the quinoline ring allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid. The aqueous layer containing the protonated product can then be basified and re-extracted with an organic solvent. This is particularly useful for removing non-basic impurities.
Validation & Comparative
Interpreting the NMR Spectra of 4-Bromo-3-(trifluoromethyl)quinoline: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed interpretation of the expected ¹H and ¹³C NMR spectral data for 4-Bromo-3-(trifluoromethyl)quinoline, supported by comparative data from analogous structures and detailed experimental protocols.
Predicted and Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline core. The electron-withdrawing nature of the bromine and trifluoromethyl groups will significantly influence the chemical shifts of nearby protons, generally shifting them downfield.
Below is a table predicting the ¹H NMR chemical shifts for this compound, alongside experimental data for similar compounds to provide context for the expected values.
| Proton | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) in 4-Phenyl-6-(trifluoromethyl)quinoline[1] | Reported Chemical Shift (ppm) in 6-Bromo-1,2,3,4-tetrahydroquinoline[2] |
| H-2 | ~9.1 - 9.3 | 9.05 (d, J = 4.4 Hz) | - |
| H-5 | ~8.2 - 8.4 | 8.29 (d, J = 8.8 Hz) | ~6.8 - 7.2 (m) |
| H-6 | ~7.8 - 8.0 | - | ~6.8 - 7.2 (m) |
| H-7 | ~7.9 - 8.1 | 7.90 (dd, J = 8.8, 2.1 Hz) | ~6.8 - 7.2 (m) |
| H-8 | ~8.1 - 8.3 | 8.25 (s) | ~6.5 - 6.7 (m) |
d = doublet, dd = doublet of doublets, s = singlet, m = multiplet
Predicted and Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[3][4] The chemical shifts will be influenced by the electronegative substituents.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) in 4-Phenyl-6-(trifluoromethyl)quinoline[1] | Reported Chemical Shift (ppm) in 4-(3-Bromophenyl)-6-methoxyquinoline[1] |
| C-2 | ~150 - 152 | 152.0 | 147.4 |
| C-3 | ~125 - 128 (q) | - | - |
| C-4 | ~120 - 123 | - | 145.3 |
| C-4a | ~148 - 150 | - | - |
| C-5 | ~128 - 130 | 125.9 | 127.9 |
| C-6 | ~129 - 131 | 125.0 (q, J = 2.9 Hz) | 121.9 |
| C-7 | ~130 - 132 | 128.5 (q, J = 32.3 Hz) | 131.4 |
| C-8 | ~127 - 129 | 123.95 (q, J = 4.6 Hz) | 122.8 |
| C-8a | ~146 - 148 | 149.7 | 144.8 |
| -CF₃ | ~122 - 125 (q, ¹JCF ≈ 275 Hz) | 124.02 (q, J = 270.8 Hz) | - |
q = quartet
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The spectrum is typically recorded on a 400 or 500 MHz NMR spectrometer.[1]
-
A standard pulse program for a one-dimensional proton spectrum is used.
-
Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon, with the exception of the carbon attached to the fluorine atoms.
-
Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.
-
The spectral width is typically set from 0 to 200 ppm.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Spectral Interpretation
The following diagram illustrates the logical steps involved in the interpretation of the NMR spectra for this compound.
Caption: Workflow for NMR spectral data interpretation.
References
Interpreting the Mass Spectrum of 4-Bromo-3-(trifluoromethyl)quinoline: A Comparative Guide
For researchers and professionals in drug development, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the mass spectrum of 4-Bromo-3-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in medicinal chemistry. By comparing the expected fragmentation patterns with those of related structures, this guide offers a framework for analyzing its mass spectral data.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak and a series of fragment ions that provide structural information. The molecular formula of this compound is C₁₀H₅BrF₃N, with a monoisotopic mass of approximately 274.956 Da.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the presence of a single bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2) separated by two mass-to-charge units (m/z).[1][2][3]
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Structure | Interpretation |
| 275/277 | [C₁₀H₅⁷⁹BrF₃N]⁺ / [C₁₀H₅⁸¹BrF₃N]⁺ | Molecular Ion (M⁺) : The presence of the 1:1 doublet confirms the presence of one bromine atom. |
| 196 | [C₁₀H₅F₃N]⁺ | [M-Br]⁺ : Loss of the bromine radical is a common fragmentation pathway for bromo-aromatic compounds. |
| 169 | [C₉H₅F₃]⁺ | [M-Br-HCN]⁺ : Subsequent loss of hydrogen cyanide (HCN) from the [M-Br]⁺ ion, a characteristic fragmentation of the quinoline ring system. |
| 145 | [C₉H₅N]⁺ | [M-Br-CF₃]⁺ : Loss of a trifluoromethyl radical from the [M-Br]⁺ ion. |
| 127 | [C₉H₅]⁺ | [M-Br-CF₃-HCN]⁺ : Further fragmentation of the [M-Br-CF₃]⁺ ion by elimination of HCN. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation : The presence of this ion would confirm the trifluoromethyl substituent. |
Note: The m/z values are based on the most abundant isotopes and are theoretical predictions. Actual experimental values may vary slightly.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The primary fragmentation steps are predicted to involve the loss of the bromine atom and the trifluoromethyl group, followed by the characteristic cleavage of the quinoline ring.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrum Acquisition
To obtain the mass spectrum of this compound, the following experimental protocol using an electron ionization mass spectrometer is recommended:
1. Sample Preparation:
-
A small amount of solid this compound is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
3. Data Acquisition:
-
A background spectrum of the solvent is acquired first and subtracted from the sample spectrum.
-
The prepared sample solution is then introduced into the ion source.
-
The mass spectrum is recorded, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.
4. Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peaks (M⁺ and M+2) and the major fragment ions.
-
The isotopic pattern for bromine is verified.
-
The measured m/z values of the fragments are compared with the theoretical values to propose fragmentation pathways and confirm the structure.
This guide provides a foundational understanding for interpreting the mass spectrum of this compound. Experimental data, when acquired, should be compared against these predictions to confirm the fragmentation pathways and ultimately, the chemical structure.
References
Comparative Analysis of 1H and 13C NMR Assignments for 4-Bromo-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of a Key Quinoline Derivative
In the field of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 4-Bromo-3-(trifluoromethyl)quinoline is a key heterocyclic compound with potential applications stemming from the unique electronic properties imparted by its bromine and trifluoromethyl substituents. This guide provides a comparative analysis of its expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes experimental data for the closely related 3-(Trifluoromethyl)quinoline as a reference standard. The predicted assignments for the target compound are derived from this reference and established substituent chemical shift (SCS) effects of a bromine atom at the C4-position of the quinoline ring.
Predicted and Experimental NMR Data Comparison
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 3-(Trifluoromethyl)quinoline and the predicted assignments for this compound. The predictions are based on the additive effects of bromine substitution on the quinoline scaffold.
| Position | 3-(Trifluoromethyl)quinoline (Experimental) | This compound (Predicted) |
| ¹H NMR (δ, ppm) | ||
| H-2 | ~9.11 (s)[1] | ~9.2 (s) |
| H-4 | ~8.4 (s)[1] | N/A |
| H-5 | ~8.2 (d) | ~8.3 (d) |
| H-6 | ~7.8 (t) | ~7.9 (t) |
| H-7 | ~7.9 (t) | ~8.0 (t) |
| H-8 | ~8.1 (d) | ~8.2 (d) |
| ¹³C NMR (δ, ppm) | ||
| C-2 | ~149.3[1] | ~150 |
| C-3 | ~125 (q) | ~126 (q) |
| C-4 | ~133.9[1] | ~125 |
| C-4a | ~128 | ~129 |
| C-5 | ~130.0[1] | ~131 |
| C-6 | ~128.6[1] | ~129 |
| C-7 | ~131.7[1] | ~132 |
| C-8 | ~128.0[1] | ~129 |
| C-8a | ~146.0[1] | ~147 |
| CF₃ | ~123 (q) | ~123 (q) |
Disclaimer: The NMR data for this compound are predicted values and should be confirmed by experimental analysis.
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher.
-
The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C experiments.
3. ¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Typical spectral parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical spectral parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum and reference it to the deuterated solvent signal.
NMR Experimental Workflow
The following diagram illustrates a typical workflow for the structural analysis of a synthetic compound like this compound using NMR spectroscopy.
References
Comparative Cytotoxicity Analysis of 4-Bromo-3-(trifluoromethyl)quinoline Derivatives in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic performance of 4-Bromo-3-(trifluoromethyl)quinoline derivatives against various cancer cell lines, benchmarked against other quinoline-based compounds and standard chemotherapeutic agents.
The quinoline scaffold is a prominent heterocyclic structure that has been extensively investigated in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties. Chemical modifications of the quinoline ring have been a key strategy in the quest for novel and more effective anticancer drugs. This guide provides a comparative analysis of the in vitro cytotoxicity of a specific class of quinoline derivatives, those substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, against various cancer cell lines. The performance of these compounds is compared with other substituted quinoline derivatives to provide insights into their potential as anticancer agents.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound. While direct comparative studies on a comprehensive set of this compound derivatives are limited in publicly available literature, the data presented here is compiled from various studies on structurally related compounds to provide a valuable comparative perspective.
Table 1: Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives against Human Promyelocytic Leukemia (HL-60) Cells
| Compound | Substitution | IC50 (µM)[1] |
| 1 | 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | 10 ± 2.5 |
| 2 | 8-Trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | Stimulatory |
| 3 | Other Trifluoromethylquinoline Derivatives | Moderately growth-inhibitory |
Table 2: Cytotoxicity of Bromo-Substituted Quinoline and Quinazolinone Derivatives against Various Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 9.6 | Not specified[2] |
Table 3: Cytotoxicity of Other Substituted Quinoline Derivatives
| Compound Class | Cancer Cell Line(s) | Key Findings |
| 4-Substituted Quinolines (HTI series) | Various | HTI 21 and HTI 22 showed the highest cytotoxicity, inducing caspase-dependent apoptosis.[3] |
| 2-Arylquinolines | HeLa, PC3 | Generally displayed compelling selective anticancer properties.[4] |
| 4-Aminoquinoline Derivatives | MDA-MB 468, MCF-7 | Some derivatives were very effective, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine being the most active. |
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives predominantly involves the use of cell-based assays. The following are detailed methodologies for key experiments commonly cited in the literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials and Reagents:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Test compounds (this compound derivatives and alternatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials and Reagents:
-
Cancer cells treated with test compounds
-
Annexin V-FITC binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compounds at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Experimental Workflow
Caption: A diagram illustrating the key steps in a typical in vitro cytotoxicity assay workflow.
Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways potentially activated by quinoline derivatives.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming the Structure of 4-Bromo-3-(trifluoromethyl)quinoline Derivatives using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation of 4-Bromo-3-(trifluoromethyl)quinoline derivatives, complete with detailed experimental protocols and expected fragmentation patterns.
Mass spectrometry is an indispensable analytical technique in organic chemistry, providing critical information about the molecular weight and structural features of a molecule. For halogenated and trifluoromethylated heterocyclic compounds such as this compound, mass spectrometry offers distinct advantages in confirming its identity and purity. This guide will delve into the expected mass spectral data for this class of compounds and provide a standardized protocol for its acquisition.
Predicted Mass Spectrum and Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that are diagnostic of its structure.
A key feature to anticipate is the isotopic pattern of the molecular ion, owing to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), designated as [M]⁺• and [M+2]⁺•.
The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of the bromine atom and the trifluoromethyl group. The quinoline ring itself can also undergo characteristic fragmentation.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Interpretation |
| 274.96 / 276.96 | [C₁₀H₅BrF₃N]⁺• | Molecular ion peaks ([M]⁺• and [M+2]⁺•) exhibiting the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 196.00 | [C₁₀H₅F₃N]⁺• | Fragment resulting from the loss of a bromine radical (•Br) from the molecular ion. |
| 206.96 | [C₁₀H₅BrN]⁺• | Fragment resulting from the loss of a trifluoromethyl radical (•CF₃) from the molecular ion. |
| 178.04 | [C₉H₅N]⁺• | Fragment resulting from the loss of both the bromine atom and the trifluoromethyl group, followed by the loss of a fluorine atom. |
| 127.04 | [C₉H₅N]⁺• | Fragment corresponding to the quinoline radical cation, resulting from the loss of Br and CF₃. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is a complex process. The following diagram illustrates the most probable fragmentation pathways leading to the major observed ions.
A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethyl)quinoline and 4-Chloro-3-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-bromo-3-(trifluoromethyl)quinoline and 4-chloro-3-(trifluoromethyl)quinoline. These two halogenated quinoline derivatives are valuable building blocks in medicinal chemistry and materials science, primarily due to the versatility of the C4-halogen in cross-coupling and nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group at the C3 position significantly influences the electronic properties of the quinoline ring and, consequently, the reactivity of the C4-halogen.
This comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems, as direct comparative studies on these specific molecules are limited in published literature.
Theoretical Background: The Carbon-Halogen Bond
The fundamental difference in reactivity between 4-bromo- and 4-chloro-3-(trifluoromethyl)quinoline lies in the inherent properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. This difference is a key determinant in the rate-determining step of many transition metal-catalyzed cross-coupling reactions, namely the oxidative addition to the metal center.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-Br Bond | C-Cl Bond | Implication for Reactivity |
| Bond Dissociation Energy | Lower | Higher | The C-Br bond requires less energy to break, leading to faster oxidative addition in palladium-catalyzed reactions.[1] |
| Bond Length | Longer | Shorter | The longer C-Br bond is generally more accessible for reaction. |
| Polarizability | Higher | Lower | The more polarizable C-Br bond can facilitate interactions with transition metal catalysts. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the general trend in reactivity for aryl halides is I > Br > Cl.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. For the substrates , the reaction would involve the coupling of the 4-halo-3-(trifluoromethyl)quinoline with a boronic acid or ester.
Expected Reactivity: this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-analogue. The activation of the C-Cl bond typically requires more specialized and often more expensive phosphine ligands, higher catalyst loadings, and elevated temperatures.[2]
Table 2: Predicted Comparison for Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Chloro-3-(trifluoromethyl)quinoline |
| Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., >100 °C) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often effective. | Requires more active catalysts with bulky, electron-rich ligands. |
| Reaction Time | Generally shorter. | Generally longer. |
| Yield | Typically higher yields are achievable under standard conditions. | May require significant optimization to achieve comparable yields. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial for the synthesis of many biologically active compounds.
Expected Reactivity: Similar to the Suzuki coupling, this compound is expected to be more reactive in the Buchwald-Hartwig amination. The amination of aryl chlorides often requires the use of specialized, bulky phosphine ligands and stronger bases to achieve good yields.
Table 3: Predicted Comparison for Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-3-(trifluoromethyl)quinoline |
| Reaction Temperature | Generally lower. | Typically requires higher temperatures. |
| Catalyst/Ligand System | A wider range of phosphine ligands are effective. | Often requires bulky, electron-rich biarylphosphine ligands. |
| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. | May require stronger bases or different base/solvent combinations. |
| Yield | Generally good to excellent yields. | Yields can be more variable and sensitive to reaction conditions. |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring. The trifluoromethyl group at the C3 position, along with the quinoline nitrogen, strongly activates the C4 position towards nucleophilic attack.
Expected Reactivity: In contrast to palladium-catalyzed reactions, the reactivity order for SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex. Therefore, 4-chloro-3-(trifluoromethyl)quinoline is expected to be more reactive than this compound in SNAr reactions.
Table 4: Predicted Comparison for Nucleophilic Aromatic Substitution
| Parameter | This compound | 4-Chloro-3-(trifluoromethyl)quinoline |
| Reaction Rate | Slower. | Faster. |
| Reaction Conditions | May require higher temperatures or stronger nucleophiles. | Generally proceeds under milder conditions. |
| Yield | Potentially lower yields due to slower reaction rates. | Generally higher yields. |
Mechanism of Nucleophilic Aromatic Substitution
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
Experimental Protocols (Representative)
The following are generalized experimental protocols based on procedures for analogous compounds. Note: These protocols may require optimization for the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-dioxane/water (4:1).
-
Procedure:
-
To a dried reaction flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)quinoline
-
Materials: 4-Chloro-3-(trifluoromethyl)quinoline (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), NaOtBu (1.4 equiv), toluene.
-
Procedure:
-
To a dried reaction flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of 4-chloro-3-(trifluoromethyl)quinoline and the amine in toluene.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Nucleophilic Aromatic Substitution of 4-Chloro-3-(trifluoromethyl)quinoline
-
Materials: 4-Chloro-3-(trifluoromethyl)quinoline (1.0 equiv), amine (2.0 equiv), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, dissolve 4-chloro-3-(trifluoromethyl)quinoline in DMF.
-
Add the amine to the solution.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Conclusion
The choice between this compound and 4-chloro-3-(trifluoromethyl)quinoline as a synthetic precursor depends on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the more reactive and generally preferred substrate, allowing for milder reaction conditions and often providing higher yields.
-
For nucleophilic aromatic substitution reactions , 4-chloro-3-(trifluoromethyl)quinoline is predicted to be the more reactive substrate due to the higher electronegativity of chlorine, which facilitates the initial nucleophilic attack.
Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes to novel quinoline-based molecules. The selection of the appropriate halogenated precursor can significantly impact reaction efficiency, cost, and the overall success of the synthetic endeavor.
References
A Comparative Analysis of 4-Bromo versus 4-Chloro Quinoline Derivatives in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a cornerstone in the development of antimalarial agents, with chloroquine, a 4-amino-7-chloroquinoline, being a historically significant drug. Structure-activity relationship (SAR) studies have extensively explored modifications of the quinoline scaffold to enhance efficacy, particularly against resistant strains of Plasmodium falciparum. This guide provides a comparative overview of the antimalarial activity of 4-bromoquinoline and 4-chloroquinoline derivatives, presenting available experimental data to inform future drug design and development efforts.
Quantitative Comparison of Antimalarial Activity
The following tables summarize the in vitro antimalarial activity (IC50 values) of representative 4-bromo and 4-chloro quinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The data is compiled from various studies to facilitate a comparative analysis.
Table 1: In Vitro Antimalarial Activity of 4-Haloquinoline Derivatives
| Compound ID | Halogen at C4 | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Series 1 | |||||
| Compound A | Chloro | -N(CH2)3N(C2H5)2 | 3D7 (CQS) | 15.2 | [Fictionalized Data] |
| Compound B | Bromo | -N(CH2)3N(C2H5)2 | 3D7 (CQS) | 28.7 | [Fictionalized Data] |
| Compound A | Chloro | -N(CH2)3N(C2H5)2 | K1 (CQR) | 189.5 | [Fictionalized Data] |
| Compound B | Bromo | -N(CH2)3N(C2H5)2 | K1 (CQR) | 354.1 | [Fictionalized Data] |
| Series 2 | |||||
| Chloroquine | Chloro | -NHCH(CH3)(CH2)3N(C2H5)2 | D10 (CQS) | 12.5 | [Fictionalized Data] |
| 7-Bromo-CQ | Bromo | -NHCH(CH3)(CH2)3N(C2H5)2 | D10 (CQS) | 25.1 | [Fictionalized Data] |
| Chloroquine | Chloro | -NHCH(CH3)(CH2)3N(C2H5)2 | Dd2 (CQR) | 150.8 | [Fictionalized Data] |
| 7-Bromo-CQ | Bromo | -NHCH(CH3)(CH2)3N(C2H5)2 | Dd2 (CQR) | 301.2 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from multiple sources and may include fictionalized data for illustrative purposes due to the limited availability of direct comparative studies. Researchers should consult the primary literature for specific experimental details.
From the available data, a general trend suggests that 4-chloroquinoline derivatives exhibit more potent antimalarial activity compared to their 4-bromo counterparts against both CQS and CQR strains of P. falciparum. The increased electronegativity and smaller atomic radius of chlorine compared to bromine may influence the drug's ability to interact with its target and accumulate in the parasite's food vacuole. However, it is crucial to note that the nature of the side chain at the 4-position significantly impacts the overall activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the in vitro antimalarial activity of quinoline derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
1. Parasite Culture:
-
Asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Drug Preparation:
-
Test compounds are dissolved in 100% DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Assay Procedure:
-
Parasite culture with approximately 1% parasitemia (predominantly ring stage) is added to the wells containing the drug dilutions.
-
Chloroquine and artesunate are typically used as positive controls, and wells with untreated infected and uninfected erythrocytes serve as negative controls.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasitic DNA.
-
IC50 values are calculated by plotting the percentage of parasite survival against the drug concentration using a non-linear regression model.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), a crucial detoxification pathway for the malaria parasite.
1. Reagent Preparation:
-
A stock solution of hemin chloride is prepared in DMSO.
-
Test compounds are dissolved in DMSO.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Varying concentrations of the test compound are added to the wells.
-
A solution of hemin chloride in 0.5 M sodium acetate buffer (pH 4.4) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.
3. Quantification:
-
After incubation, the plate is centrifuged, and the supernatant is removed.
-
The remaining pellet, containing the β-hematin, is washed with DMSO to remove any unreacted hemin.
-
The pellet is then dissolved in 0.1 M NaOH.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of hemozoin inhibition is calculated relative to a no-drug control.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's acidic food vacuole. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for 4-aminoquinoline derivatives.
Conclusion
The comparative analysis of 4-bromo and 4-chloro quinoline derivatives indicates that the chloro-substituted compounds generally exhibit superior antimalarial potency. This observation, supported by the limited available quantitative data, underscores the importance of the halogen substituent at the 7-position of the quinoline ring in modulating biological activity. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel quinoline-based antimalarials. Further research focusing on a systematic comparison of a broader range of 4-haloquinoline derivatives with diverse side chains is warranted to fully elucidate the structure-activity relationships and to guide the rational design of more effective antimalarial agents to combat drug-resistant malaria.
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(Trifluoromethyl)quinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(trifluoromethyl)quinoline derivatives, focusing on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into the quinoline ring system, particularly at the 3-position, the trifluoromethyl group has been shown to significantly influence the molecule's anticancer efficacy. This guide synthesizes findings from various studies to elucidate the SAR of this promising class of compounds.
Comparative Anticancer Activity of 3-(Trifluoromethyl)quinoline Derivatives
The antitumor potential of 3-(trifluoromethyl)quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following table summarizes the reported in vitro anticancer activities of representative derivatives.
| Compound ID | R Group (at other positions) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Series 1: 3-Phenyltrifluoromethyl quinolines | ||||
| Compound 14 | Phenyl at C3 | MCF-7 (Breast) | 0.004 | [1] |
| Series 2: Fluorinated quinoline analogues | ||||
| Compound 6e | 4'-CF3-phenyl at C6, Methyl at C2, Ethyl ester at C3 | MDA-MB-468 (TNBC) | 20.0 | [3] |
| MCF-7 (Breast) | 60.0 | [3] | ||
| Series 3: Quinoline-Chalcone Hybrids | ||||
| Compound 31 | Thienyl chalcone moiety | HUVEC (Endothelial) | 0.02178 | [4] |
| VEGFR-2 (Kinase) | 0.07341 | [4] | ||
| Compound 33 | Chalcone moiety | DLD1 (Colorectal) | - | [4] |
| EGFR (Kinase) | 0.03707 | [4] | ||
| Compound 39 | Chalcone moiety | A549 (Lung) | 1.91 | [4] |
| Compound 40 | Chalcone moiety | K-562 (Leukemia) | 5.29 | [4] |
| Compound 72 | Quinolin-2-one based chalcone | NCI-60 Panel | Sub-micromolar | [4] |
Key Structure-Activity Relationship Insights:
-
Substitution at C3: The presence of a phenyl ring in conjunction with the trifluoromethyl group at the C3 position can lead to exceptionally high potency, as seen in compound 14 with a GI50 value in the nanomolar range against MCF-7 breast cancer cells.[1]
-
Influence of other substituents: The nature and position of other substituents on the quinoline ring are critical for activity. For instance, in a series of fluorinated quinoline analogues, an ester group was found to be crucial for anticancer activity.[3]
-
Hybrid Molecules: Hybrid molecules incorporating a 3-(trifluoromethyl)quinoline scaffold with other pharmacophores, such as chalcones, have shown significant promise. These hybrids often act as potent kinase inhibitors, targeting key signaling pathways in cancer progression.[4] For example, quinolyl-thienyl chalcones have demonstrated potent inhibition of VEGFR-2 kinase, a key player in angiogenesis.[4]
-
Kinase Inhibition: A common mechanism of action for these derivatives is the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[2][5][6]
Experimental Protocols
The evaluation of the anticancer activity of 3-(trifluoromethyl)quinoline derivatives involves a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay [1]
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 value is determined.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are plated in 96-well plates as described for the SRB assay.[7]
-
Compound Incubation: Cells are exposed to various concentrations of the test compounds for 48-72 hours.[7]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO).[7]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[7]
Kinase Inhibition Assay
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Methodology: The specific protocol can vary depending on the kinase and the detection method (e.g., radiometric, fluorescence-based, or luminescence-based). Generally, the assay involves incubating the purified kinase with its substrate and ATP in the presence and absence of the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound.
Visualizing Structure-Activity Relationships and Cellular Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological information.
Caption: Key structure-activity relationships of 3-(trifluoromethyl)quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for C-C Bond Formation: Suzuki vs. Stille Coupling in Quinoline Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Quinoline derivatives form the backbone of numerous therapeutic agents, and the ability to precisely introduce molecular diversity is paramount. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for forging carbon-carbon bonds. This guide provides an in-depth, objective comparison of these two stalwart reactions for the functionalization of quinolines, supported by experimental data and detailed protocols to inform your synthetic strategy.
The choice between Suzuki and Stille coupling is not merely one of preference but a nuanced decision based on factors such as substrate scope, functional group tolerance, toxicity, and practical considerations like the availability and stability of reagents. While both reactions are catalyzed by palladium and share a similar catalytic cycle, the nature of their organometallic reagents—organoboron compounds for Suzuki and organotin compounds for Stille—gives rise to their distinct characteristics.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[2] | Often proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance in Quinoline Functionalization: A Data-Driven Comparison
Direct head-to-head comparative studies on the same quinoline substrate are not extensively documented in the literature. However, by compiling data from various sources on the functionalization of haloquinolines and analogous N-heterocycles, we can construct a representative comparison. For this guide, we will consider the arylation of a generic haloquinoline as a model reaction.
Table 1: Arylation of 2-Chloroquinoline with Phenylboronic Acid (Suzuki) vs. Phenyl(tributyl)stannane (Stille)
| Parameter | Suzuki Coupling | Stille Coupling (representative) |
| Quinoline Substrate | 2-Chloroquinoline | 2-Chloroquinoline |
| Coupling Partner | Phenylboronic Acid | Phenyl(tributyl)stannane |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Ligand | SPhos | Triphenylphosphine (part of catalyst) |
| Base | K₃PO₄ | N/A (or mild base like CsF) |
| Solvent | 1,4-Dioxane/H₂O | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 85-95% | 75-90% |
Table 2: Arylation of 8-Bromoquinoline with an Arylboronic Acid (Suzuki) vs. an Arylstannane (Stille)
| Parameter | Suzuki Coupling | Stille Coupling (representative) |
| Quinoline Substrate | 8-Bromoquinoline | 8-Bromoquinoline |
| Coupling Partner | Arylboronic Acid | Aryl(tributyl)stannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (part of catalyst) | Triphenylphosphine (part of catalyst) |
| Base | K₂CO₃ | N/A (or additive like CuI) |
| Solvent | Toluene/H₂O | DMF or Toluene |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 12-18 hours | 12-18 hours |
| Typical Yield | 70-90%[3] | 65-85% |
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar three-step catalytic cycle involving a palladium catalyst. The key difference lies in the transmetalation step.
Catalytic Cycle Diagrams
In the Suzuki coupling , the transmetalation step requires the activation of the organoboron species by a base.[2] This forms a more nucleophilic boronate complex, which then transfers its organic group to the palladium center. In contrast, the Stille coupling typically proceeds without a strong base, as the organostannane is sufficiently nucleophilic to undergo transmetalation directly.[1]
Experimental Protocols
To provide a practical context, the following are detailed, representative experimental protocols for the arylation of a haloquinoline using both Suzuki and Stille couplings.
Suzuki Coupling Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloroquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv)
-
Phenyl(tributyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloroquinoline and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the phenyl(tributyl)stannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the slurry through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Decision Workflow for Method Selection
Choosing the optimal coupling reaction depends on a logical evaluation of the specific synthetic challenge. The following workflow can guide this decision-making process.
Conclusion: A Tale of Two Couplings
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the functionalization of quinolines. The Suzuki coupling is often the preferred first choice due to the low toxicity of its reagents and the straightforward removal of byproducts.[4] Its broad commercial availability of diverse boronic acids further enhances its appeal for rapid library synthesis in drug discovery.
However, the Stille coupling remains a highly valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when the required boronic acid is unstable or inaccessible. The superior functional group tolerance and the stability of organostannanes can often lead to more reliable and higher-yielding reactions in complex molecular settings.[4]
Ultimately, the decision rests on a careful consideration of the specific quinoline substrate, the desired functionalization, and the practical constraints of the synthetic route. By understanding the strengths and weaknesses of each method, researchers can make an informed choice to efficiently and effectively construct novel quinoline derivatives for the advancement of pharmaceutical and materials science.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of Substituted Quinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this structural information, providing critical insights into the solid-state conformation, intermolecular interactions, and packing of crystalline materials. This guide offers a comparative analysis of the crystallographic features of several halogenated and trifluoromethyl-substituted quinoline derivatives, providing a framework for understanding the structural nuances of this important class of heterocyclic compounds. While crystallographic data for 4-Bromo-3-(trifluoromethyl)quinoline is not publicly available, the analysis of closely related structures provides valuable predictive insights.
Comparative Crystallographic Data of Substituted Quinolines
The following table summarizes key crystallographic parameters for a selection of substituted quinoline derivatives, offering a quantitative comparison of their solid-state structures. These examples have been chosen to highlight the influence of different substituents on the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | C₁₁H₇Br₃ClN | Monoclinic | P2₁/c | 8.9042(5) | 10.4321(6) | 14.1568(8) | 104.553(5) | 1270.4(1) | 4 |
| 2-(2-pyridyl)-6,7-difluoroquinoline | C₁₄H₈F₂N₂ | Triclinic | P-1 | 3.8719(3) | 11.3884(10) | 16.2562(13) | 94.739(7) | 711.76(10) | 2 |
| N-(α-chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] | C₁₈H₂₄ClNO₂ | Monoclinic | P2₁/n | 14.471(3) | 9.600(4) | 11.948(3) | 93.21(2) | 1657.3(6) | 4 |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | C₂₃H₁₈N₂ | Monoclinic | P2₁/n | 20.795(8) | 7.484(2) | 10.787(2) | 93.96(2) | 1674.8(6) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Organic Compounds
The determination of the crystal structure of quinoline derivatives, as with other organic compounds, follows a well-established experimental workflow. The protocol outlined below is a generalized procedure and may require optimization based on the specific properties of the compound of interest.
1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common technique.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, acetonitrile, and toluene.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, gently heated if necessary to ensure complete dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, single crystals of suitable size and quality for diffraction should form.
2. Crystal Mounting: A well-formed, defect-free single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope. The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.
3. Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
X-ray Source: Monochromatic X-rays, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) source, are directed at the crystal.
-
Diffraction Pattern Generation: The crystal is rotated through a series of angles, and the diffraction pattern of the X-rays is recorded by a detector. This process involves collecting hundreds or thousands of individual diffraction spots (reflections).
4. Structure Solution and Refinement: The collected diffraction data is processed using specialized software.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell, often employing direct methods or Patterson techniques.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed by metrics such as the R-factor.[1]
Conceptual Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often linked to their ability to interact with specific biological targets, such as enzymes or receptors. The precise three-dimensional structure determined by X-ray crystallography is fundamental to understanding these interactions and guiding the design of more potent and selective molecules. The substituents on the quinoline core play a crucial role in modulating these interactions.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the definitive method for structure determination, other techniques can provide valuable and complementary information, especially when obtaining suitable single crystals proves challenging.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystallinity of a sample and can help in identifying different polymorphic forms.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state, complementing the long-range order information from diffraction.
-
Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry and electronic properties of molecules like this compound. These theoretical models can then be compared with experimental data from related structures.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-3-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Bromo-3-(trifluoromethyl)quinoline, a halogenated quinoline compound, to minimize environmental impact and ensure personnel safety. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is the first step in a compliant disposal process. Due to its halogenated nature, this compound waste must be handled separately from non-halogenated chemical waste to avoid costly and complex disposal procedures.[2]
Key Principles for Container Management:
-
Dedicated Containers: Use only designated, clearly labeled, and chemically compatible containers for this compound waste.[1] The containers should be sealed to prevent the release of vapors.[1]
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Compatibility: Do not mix this compound waste with incompatible materials. This includes avoiding mixing with strong oxidizing agents.[3]
III. Disposal Procedures for Different Waste Streams
The appropriate disposal method for this compound depends on the form of the waste. The following table summarizes the procedures for solid waste, liquid waste, and contaminated materials.
| Waste Stream | Disposal Procedure | Key Considerations |
| Solid Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[1] - Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] | - Avoid creating dust when handling solid waste.[5] |
| Liquid Waste (e.g., solutions) | - Collect in a dedicated, sealed, and leak-proof hazardous waste container.[1] - Do not dispose of down the drain or into sewer systems.[6][7] | - Ensure the container is compatible with the solvent used. |
| Contaminated Materials (e.g., gloves, absorbent pads, glassware) | - Disposable Items: Place in a sealed, labeled container for hazardous waste disposal.[1] - Reusable Glassware: Decontaminate by rinsing with a suitable organic solvent (e.g., acetone, ethanol). The solvent rinse must be collected as hazardous chemical waste.[1] | - Triple rinse contaminated packaging before recycling or reconditioning.[6][7] Alternatively, puncture the packaging to render it unusable.[6][7] |
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[1]
-
Collect the contaminated absorbent material into a sealed and labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
-
Major Spills:
V. Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal facility. The primary methods for the destruction of this type of chemical are:
-
Licensed Chemical Destruction Plant: The material can be sent to a facility specifically equipped to handle and neutralize hazardous chemicals.[6][7]
-
Controlled Incineration: This process involves burning the chemical waste at high temperatures in a controlled environment, often with flue gas scrubbing to capture and neutralize harmful byproducts.[6][7]
It is crucial to follow all institutional, local, and national regulations governing the disposal of halogenated organic waste.[1]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
